Arteannuic alcohol
描述
属性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC 名称 |
2-[(1R,4S)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,11,13-16H,3-7,9H2,1-2H3/t11-,13?,14-,15?/m0/s1 |
InChI 键 |
CZSSHKCZSDDOAH-HQSMGLLHSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Arteannuinic Alcohol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteannuinic alcohol, a sesquiterpenoid, is a key intermediate in the biosynthesis of the potent antimalarial drug artemisinin (B1665778), derived from the plant Artemisia annua. This technical guide provides a comprehensive overview of the chemical structure, and the known and predicted physicochemical and biological properties of arteannuinic alcohol. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides theoretical insights based on the general characteristics of sesquiterpene alcohols. This guide aims to serve as a foundational resource for researchers interested in the further investigation and potential applications of arteannuinic alcohol in drug discovery and development.
Chemical Structure and Properties
Arteannuinic alcohol, with the IUPAC name 2-[(1R,4S)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol, is a bicyclic sesquiterpene alcohol.[1] Its structure is characterized by a decalin core with two methyl groups and an isopropenyl alcohol substituent.
Quantitative Data
The known and calculated physicochemical properties of arteannuinic alcohol are summarized in the table below. It is important to note that much of this data is computationally derived due to the limited availability of experimental studies on the isolated compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | PubChem[1] |
| Molecular Weight | 220.35 g/mol | PubChem[1] |
| IUPAC Name | 2-[(1R,4S)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol | PubChem[1] |
| CAS Number | 125184-95-4 | The Good Scents Company[2] |
| Boiling Point (predicted) | 324.00 to 325.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |
| Flash Point (predicted) | 123.33 °C | The Good Scents Company[2] |
| Water Solubility (predicted) | 8.806 mg/L @ 25 °C | The Good Scents Company[2] |
| LogP (o/w, predicted) | 3.8 - 4.971 | PubChem, The Good Scents Company[1][2] |
Physical Properties
Based on the general properties of other common alcohols of similar molecular weight, arteannuinic alcohol is expected to be a colorless liquid at room temperature, possibly with a viscous or oily consistency and a faint, characteristic odor.[3] Alcohols with a higher number of carbon atoms, such as sesquiterpenoids, tend to have higher boiling points compared to smaller alcohols due to increased van der Waals forces.[4]
Spectral Properties
¹H NMR Spectroscopy
In a proton NMR spectrum, the following characteristic signals would be expected for arteannuinic alcohol:
-
-OH Proton: A broad singlet, typically in the range of 1-5 ppm, which is exchangeable with D₂O.[2]
-
Vinyl Protons: Signals in the vinylic region (4.5-6.5 ppm) corresponding to the two protons on the double bond of the isopropenyl group.
-
Carbinol Proton: A signal for the proton on the carbon bearing the hydroxyl group, likely in the 3.5-4.5 ppm range.
-
Alkyl Protons: A complex series of signals in the upfield region (0.5-2.5 ppm) corresponding to the numerous protons of the decalin ring system and the methyl groups.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum of arteannuinic alcohol would be expected to show 15 distinct signals corresponding to its 15 carbon atoms. Key predicted chemical shifts include:
-
Carbinol Carbon: The carbon atom bonded to the hydroxyl group would likely appear in the 60-80 ppm region.
-
Olefinic Carbons: The two carbons of the double bond would be expected in the 100-150 ppm range.
-
Alkyl Carbons: The remaining carbons of the decalin core and the methyl groups would produce signals in the upfield region (10-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of arteannuinic alcohol would be characterized by the following absorption bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening resulting from hydrogen bonding.[5]
-
C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds and potentially a weaker peak just above 3000 cm⁻¹ for the sp² C-H bonds of the double bond.
-
C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ for the carbon-carbon double bond.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.[5]
Mass Spectrometry
In mass spectrometry, alcohols often undergo characteristic fragmentation patterns.[6] For arteannuinic alcohol, the following could be expected:
-
Molecular Ion (M⁺): A peak at m/z 220, corresponding to the molecular weight. This peak may be weak or absent in electron ionization (EI) mass spectrometry.
-
Loss of Water: A peak at m/z 202 (M-18), resulting from the dehydration of the alcohol.[6]
-
Alpha-Cleavage: Fragmentation adjacent to the carbon bearing the hydroxyl group, leading to the loss of alkyl radicals.
Synthesis and Extraction
Biosynthesis
Arteannuinic alcohol is a natural intermediate in the biosynthesis of artemisinin in Artemisia annua. This pathway can be harnessed for its production using engineered microorganisms. The biosynthetic pathway is illustrated below.
Extraction from Artemisia annua
While no specific protocol for the extraction of arteannuinic alcohol has been detailed in the available literature, a general procedure can be adapted from methods used for the extraction of artemisinin and other sesquiterpenoids from Artemisia annua.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of isolated arteannuinic alcohol are scarce. However, extracts from Artemisia annua containing a mixture of compounds including artemisinin and its precursors have demonstrated various biological effects. It is plausible that arteannuinic alcohol contributes to some of these activities.
Potential Biological Activities
-
Antimicrobial Activity: Many alcohols exhibit antimicrobial properties by denaturing proteins and disrupting cell membranes of bacteria and fungi.[7] Long-chain fatty alcohols, for instance, have shown antibacterial activity against Staphylococcus aureus.[8] It is conceivable that arteannuinic alcohol may possess similar properties.
-
Anti-inflammatory Activity: Extracts of Artemisia annua have been shown to possess anti-inflammatory effects by inhibiting the production of nitric oxide, prostaglandins, and pro-inflammatory cytokines.[1] While this activity is often attributed to artemisinin, other constituents like arteannuinic alcohol could also play a role.
-
Cytotoxicity: Ethanol and other alcohols can induce cytotoxicity, particularly at higher concentrations.[9] The cytotoxic potential of arteannuinic alcohol has not been specifically evaluated.
Generalized Signaling Pathways for Alcohols
The mechanisms of action for alcohols are diverse and can involve interactions with multiple cellular targets. While the specific pathways for arteannuinic alcohol are unknown, the following diagram illustrates some of the general signaling pathways known to be affected by alcohols like ethanol. It is important to emphasize that this is a generalized representation and may not be directly applicable to arteannuinic alcohol without further investigation.
Experimental Protocols
Due to the lack of specific published research on isolated arteannuinic alcohol, the following protocols are proposed based on standard methodologies for similar compounds.
Hypothetical Protocol for Extraction and Isolation
-
Plant Material Preparation: Air-dry the leaves of Artemisia annua at room temperature and grind them into a fine powder.
-
Soxhlet Extraction: Extract the powdered leaves (100 g) with 95% ethanol (500 mL) in a Soxhlet apparatus for 8 hours.
-
Concentration: Remove the solvent from the ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Silica (B1680970) Gel Chromatography: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and load it onto a silica gel column (230-400 mesh).
-
Elution: Elute the column with a gradient of hexane (B92381) and ethyl acetate (B1210297), starting with 100% hexane and gradually increasing the polarity.
-
Fraction Collection: Collect fractions of 20 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase and visualizing with vanillin-sulfuric acid reagent.
-
Purification: Combine the fractions containing the compound of interest (identified by comparison with a standard, if available, or by further analytical techniques) and re-chromatograph if necessary to achieve high purity.
-
Characterization: Characterize the purified compound using NMR, IR, and mass spectrometry.
General Protocol for Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Grow the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Test Compound: Prepare a stock solution of arteannuinic alcohol in dimethyl sulfoxide (B87167) (DMSO). Make serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and DMSO without the test compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Conclusion
Arteannuinic alcohol is a structurally interesting sesquiterpenoid with a significant role as a precursor in the biosynthesis of artemisinin. While its own biological activities and specific chemical properties are not yet well-documented, its chemical structure suggests potential for antimicrobial and anti-inflammatory effects. This technical guide provides a summary of the current knowledge and theoretical predictions for arteannuinic alcohol. Further research is warranted to isolate and characterize this compound fully and to explore its pharmacological potential. The provided hypothetical experimental protocols can serve as a starting point for such investigations.
References
- 1. Anti-inflammatory, Antioxidant and Antimicrobial Effects of Artemisinin Extracts from Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chronic alcohol consumption inhibits peripheral NK cell development and maturation by decreasing the availability of IL-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology and pharmacology of alcohol: the imidazobenzodiazepine alcohol antagonist site on subtypes of GABAA receptors as an opportunity for drug development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 8. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding the ingestion of cytotoxic concentrations of ethanol may reduce the risk of cancer associated with alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Artemisinin Precursor Synthesis: A Technical Guide to the Arteannuic Alcohol Biosynthesis Pathway in Artemisia annua
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core enzymatic steps in the biosynthesis of arteannuinic alcohol, a critical precursor to the potent antimalarial compound artemisinin (B1665778), within the medicinal plant Artemisia annua. This document details the key enzymes, their kinetics, regulatory networks, and the experimental protocols essential for studying this vital pathway.
Introduction to the Arteannuinic Alcohol Biosynthesis Pathway
The biosynthesis of arteannuinic alcohol is a pivotal stage in the formation of artemisinin. This pathway is localized within the glandular secretory trichomes of Artemisia annua. The process begins with the cyclization of the ubiquitous sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and culminates in the production of arteannuinic alcohol, which is then further oxidized. Understanding the intricacies of this pathway is crucial for metabolic engineering efforts aimed at enhancing artemisinin yield.
The synthesis of FPP itself originates from two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. Both pathways contribute to the pool of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks of terpenoids.
Core Biosynthetic Pathway and Key Enzymes
The conversion of FPP to arteannuinic alcohol is a two-step enzymatic process catalyzed by amorpha-4,11-diene synthase (ADS) and a cytochrome P450 monooxygenase, CYP71AV1.
Amorpha-4,11-diene Synthase (ADS)
ADS is the first committed enzyme in the artemisinin biosynthetic pathway, catalyzing the cyclization of FPP to form the sesquiterpene hydrocarbon, amorpha-4,11-diene. This enzyme is considered a rate-limiting step in the overall pathway.
Cytochrome P450 Monooxygenase (CYP71AV1)
Following the formation of amorpha-4,11-diene, the cytochrome P450 enzyme CYP71AV1, in conjunction with its redox partner cytochrome P450 reductase (CPR), catalyzes a three-step oxidation. The first of these steps is the hydroxylation of amorpha-4,11-diene at the C12 position to yield artemisinic alcohol. Subsequently, CYP71AV1 further oxidizes artemisinic alcohol to artemisinic aldehyde and then to artemisinic acid.
Quantitative Data on Key Enzymes
The efficiency of the arteannuinic alcohol biosynthesis pathway is dependent on the kinetic properties of its core enzymes and their expression levels within the plant.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Reference |
| Amorpha-4,11-diene Synthase (ADS) | Farnesyl Pyrophosphate | 0.6 µM | Not Reported | [1] |
| Cytochrome P450 Monooxygenase (CYP71AV1) | Artemisinic Alcohol | Not Reported | 0.04 nmol/min/mg | [2] |
Relative Gene Expression Levels
The expression of ADS and CYP71AV1 is spatially regulated within Artemisia annua and can be induced by various elicitors.
| Gene | Tissue/Condition | Relative Expression Level | Reference |
| ADS | Inflorescences | High | [3] |
| ADS | Young Leaves | Moderate | [3] |
| ADS | Mature Leaves and Stems | Low | [3] |
| ADS | MeJA Treatment (1h) | Peak Induction | |
| CYP71AV1 | Inflorescences | High | |
| CYP71AV1 | Young Leaves | Moderate | |
| CYP71AV1 | Mature Leaves and Stems | Low | |
| CYP71AV1 | MeJA Treatment | Gradual Induction |
Regulation of the Arteannuinic Alcohol Biosynthesis Pathway
The biosynthesis of arteannuinic alcohol is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by plant hormones.
References
The Natural Occurrence of Arteannuic Alcohol in Artemisia annua: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol, a sesquiterpenoid, is a pivotal intermediate in the biosynthesis of the potent antimalarial compound, artemisinin (B1665778), within the medicinal plant Artemisia annua. Understanding the natural occurrence, concentration, and biosynthesis of this compound is critical for optimizing artemisinin production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound in its natural plant source.
Quantitative Analysis of this compound and Related Compounds
The concentration of this compound and its derivatives varies significantly depending on the specific part of the Artemisia annua plant, its developmental stage, and geographical location. The following table summarizes the available quantitative data for this compound and related compounds.
| Plant Part | Compound | Concentration (% of Essential Oil or Extract) | Analytical Method | Reference |
| Root | cis-Arteannuic alcohol | 25.9% (of essential oil) | GC-MS | [1] |
| Aerial Parts (pre-flowering) | Artemisia alcohol | 11.4% (of aromatic water extract) | GC-MS | [2] |
| Leaves | Dihydroartemisinic alcohol | Present (quantification not specified) | GC-MS | [3] |
Biosynthetic Pathway of this compound
This compound is synthesized via the terpenoid biosynthetic pathway, which involves both the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These pathways provide the precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The cyclization of farnesyl diphosphate (FPP), formed from IPP and DMAPP, to amorpha-4,11-diene is the first committed step in artemisinin biosynthesis. Amorpha-4,11-diene is then hydroxylated to form artemisinic alcohol.
Regulation of Terpenoid Biosynthesis
The biosynthesis of terpenoids, including this compound, in Artemisia annua is regulated by various endogenous and exogenous factors. Plant hormones, such as methyl jasmonate (MeJA), and environmental stimuli, particularly light, have been shown to influence the expression of key biosynthetic genes.
Experimental Protocols
Extraction of this compound
A generalized protocol for the extraction of this compound and other sesquiterpenoids from Artemisia annua plant material is described below. This protocol is a composite based on methods used for artemisinin and related compounds.
-
Sample Preparation:
-
Harvest fresh plant material (leaves, flowers, stems, or roots).
-
Air-dry the plant material in the shade at room temperature (25-30°C) for approximately 7 days or until constant weight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Soxhlet Extraction:
-
Place a known amount of powdered plant material (e.g., 10 g) into a thimble.
-
Extract with a suitable solvent (e.g., n-hexane, ethanol) in a Soxhlet apparatus for a defined period (e.g., 6-8 hours).
-
-
Ultrasonic-Assisted Extraction:
-
Suspend a known amount of powdered plant material in a solvent (e.g., 1:10 plant-to-solvent ratio).
-
Sonication in an ultrasonic bath for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
-
-
Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-45°C) to obtain the crude extract.
-
Store the crude extract at 4°C until further analysis.
-
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Sample Preparation for GC-MS:
-
Dissolve a known amount of the crude extract in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
Filter the solution through a 0.45 µm syringe filter.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: e.g., 60°C for 2 min.
-
Ramp: e.g., increase at 5°C/min to 280°C.
-
Final hold: e.g., 10 min at 280°C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
-
References
An In-depth Technical Guide to Arteannuic Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arteannuic alcohol, a pivotal sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug artemisinin (B1665778), is a molecule of significant interest in the fields of phytochemistry, synthetic biology, and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and its role in the intricate biosynthetic pathway of artemisinin. Detailed experimental protocols for its analysis and insights into the enzymatic reactions governing its formation are presented to facilitate further research and development in the production of artemisinin and its derivatives.
Chemical Identity and Synonyms
This compound is a sesquiterpenoid alcohol that serves as a direct precursor to artemisinic aldehyde in the metabolic pathway of Artemisia annua.
| Identifier | Value |
| CAS Number | 125184-95-4[1] |
| Molecular Formula | C₁₅H₂₄O[1] |
| Molecular Weight | 220.35 g/mol [1] |
| IUPAC Name | 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol[1] |
| Synonyms | Artemisinic alcohol, (+)-artemisinic alcohol, trans-Arteannuic alcohol, Amorpha-4,11-dien-12-ol[1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Data not available | |
| Purity | >98% (Commercially available standards) | |
| Kovats Retention Index (Semi-standard non-polar) | 1761 | PubChem |
| Kovats Retention Index (Standard polar) | 2513 | PubChem |
Role in the Artemisinin Biosynthetic Pathway
This compound is a critical intermediate in the biosynthesis of artemisinin within the glandular trichomes of Artemisia annua. The pathway begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to amorpha-4,11-diene, the first committed step in artemisinin biosynthesis.
The subsequent conversion of amorpha-4,11-diene is catalyzed by a multifunctional cytochrome P450 enzyme, CYP71AV1. This enzyme mediates a three-step oxidation process. In the first step, amorpha-4,11-diene is hydroxylated to form this compound. CYP71AV1 then further oxidizes this compound to artemisinic aldehyde, which is then converted to artemisinic acid.
An alternative enzymatic step involves alcohol dehydrogenase 1 (ADH1), which can also oxidize artemisinic alcohol to artemisinic aldehyde. Dihydroartemisinic aldehyde reductase (RED1) can compete with aldehyde dehydrogenase 1 (ALDH1) for dihydroartemisinic aldehyde, leading to the formation of dihydroartemisinic alcohol, a reaction that diverts the pathway from artemisinin production.
The regulation of the artemisinin biosynthetic pathway is complex, involving a network of transcription factors from various families such as AP2/ERF, bHLH, MYB, and WRKY. Plant hormones, including jasmonic acid (JA), abscisic acid (ABA), salicylic (B10762653) acid (SA), and gibberellins (B7789140) (GA), have been shown to positively influence artemisinin biosynthesis.
Figure 1. Simplified Artemisinin Biosynthesis Pathway.
Experimental Protocols
Quantification of this compound in Plant Extracts by HPLC
While specific protocols for the quantification of this compound are not widely published, methods developed for artemisinin and its precursors can be adapted. A common approach involves High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Extraction: Plant material (e.g., dried leaves of Artemisia annua) is extracted with a suitable organic solvent such as ethanol, methanol, or hexane. Sonication can be employed to improve extraction efficiency.
-
Sample Preparation: The crude extract is filtered and may require a clean-up step to remove interfering compounds. This can be achieved by solid-phase extraction (SPE) or liquid-liquid partitioning.
-
HPLC Analysis: An HPLC system equipped with a UV detector is typically used. Since this compound lacks a strong chromophore, derivatization may be necessary to enhance detection, similar to methods used for artemisinin. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS) can be used for detection without derivatization.
-
Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The gradient and flow rate should be optimized to achieve good separation of this compound from other components in the extract.
-
Quantification: Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated using a certified reference standard.
Note: For accurate quantification, it is crucial to validate the analytical method for linearity, accuracy, precision, and sensitivity.
In Vitro Enzymatic Assay for CYP71AV1
The activity of CYP71AV1 in converting amorpha-4,11-diene to this compound can be assessed using an in vitro assay with microsomes isolated from a heterologous expression system, such as engineered yeast (Saccharomyces cerevisiae).
Methodology:
-
Microsome Preparation: Yeast cells expressing CYP71AV1 and a cytochrome P450 reductase (CPR) are harvested and lysed. The microsomal fraction containing the membrane-bound enzymes is isolated by ultracentrifugation.
-
Enzyme Assay: The reaction mixture typically contains:
-
Microsomal protein
-
Amorpha-4,11-diene (substrate)
-
NADPH (cofactor)
-
A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate (B1210297) or hexane.
-
Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound shows characteristic fragmentation patterns. The trimethylsilylated derivative of artemisinic alcohol exhibits a specific mass feature at m/z 202.
Infrared (IR) Spectroscopy
The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. A C-O stretching vibration is also expected to be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Regulation of the Artemisinin Biosynthetic Pathway
The production of this compound is intrinsically linked to the regulation of the entire artemisinin biosynthetic pathway. This regulation occurs at multiple levels, including transcriptional control and hormonal signaling.
Figure 2. Regulatory network of artemisinin biosynthesis.
Conclusion
This compound is a key molecule in the complex biosynthetic pathway of artemisinin. A thorough understanding of its chemistry, properties, and the factors regulating its production is essential for the development of strategies to enhance artemisinin yields, either through metabolic engineering of Artemisia annua or through synthetic biology approaches in microbial hosts. This technical guide provides a foundational resource for researchers dedicated to advancing the sustainable production of this life-saving therapeutic.
References
The Biological Activity of Arteannuic Alcohol and its Derivatives: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the biological activities of arteannuic alcohol and its more extensively studied chemical relatives derived from Artemisia annua L., including artemisinin (B1665778) and its semi-synthetic derivatives. While research directly focusing on this compound is limited, the broader class of related sesquiterpenoids exhibits significant anticancer, anti-inflammatory, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of quantitative data, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways implicated in their mechanisms of action. The information presented herein is curated from peer-reviewed scientific literature to facilitate further investigation and therapeutic development.
Introduction
Artemisia annua L. (sweet wormwood) has a long history in traditional Chinese medicine for the treatment of fevers and malaria. The isolation of artemisinin, a sesquiterpene lactone, in 1972 by Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine for this discovery, marked a significant milestone in modern medicine. Artemisinin and its derivatives are now standard treatments for malaria.[1] Beyond their antimalarial effects, these compounds have demonstrated a wide range of other biological activities, including potent anticancer and anti-inflammatory effects.[1][2]
This compound is a sesquiterpenoid and a known constituent of the essential oil of Artemisia annua.[3] However, compared to its renowned relative, artemisinin, this compound remains significantly understudied. Consequently, there is a notable scarcity of published data on its specific biological activities and those of its unique derivatives. This guide, therefore, broadens its scope to include the well-documented activities of the more prominent members of this chemical family, providing a robust framework for understanding their therapeutic potential.
Biological Activities
The primary biological activities attributed to Artemisia annua-derived compounds are anticancer, anti-inflammatory, and antimalarial.
Anticancer Activity
Extracts of Artemisia annua and isolated compounds, particularly artemisinin and its derivatives, have shown cytotoxicity against a variety of cancer cell lines.[4] The proposed mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. A key mechanism of action is the iron-dependent generation of reactive oxygen species (ROS) due to the cleavage of the endoperoxide bridge present in artemisinin and its derivatives. Cancer cells, with their higher iron content compared to normal cells, are particularly susceptible to this ROS-mediated damage.
Anti-inflammatory Activity
Various extracts of Artemisia annua have demonstrated significant anti-inflammatory properties. Studies have shown that these extracts can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. The mechanism underlying these effects often involves the inhibition of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various Artemisia annua extracts and its derivative compounds. It is important to note the absence of specific data for this compound.
Table 1: Anticancer Activity (IC50 Values)
| Compound/Extract | Cell Line | Cancer Type | IC50 | Reference |
| Artemisia annua Ethanolic Extract | MDA-MB-231 | Breast Cancer | 56.83 µg/mL | |
| Artemisia annua Ethanolic Extract | Molt-4 | Leukemia | LD₅₀: 13.79 µg/mL (Chinese origin), 28.23 µg/mL (Brazilian origin) at 24h | |
| Artemisia turanica CH2Cl2 Extract | K562 | Leukemia | 69 µg/mL | |
| Artemisia turanica CH2Cl2 Extract | HL-60 | Leukemia | 104 µg/mL | |
| Artemisinin | A549 | Lung Cancer | 28.8 µg/mL | |
| Artemisinin | H1299 | Lung Cancer | 27.2 µg/mL | |
| Dihydroartemisinin (DHA) | MCF-7 | Breast Cancer | 129.1 µM (at 24h) | |
| Dihydroartemisinin (DHA) | MDA-MB-231 | Breast Cancer | 62.95 µM (at 24h) | |
| Artesunate | MCF-7 | Breast Cancer | 83.28 µM (at 24h) | |
| Artesunate | 4T1 | Breast Cancer | 52.41 µM (at 24h) | |
| Artemisinin-Tyrosol Dimer (11vii) | SK-MEL24 | Melanoma | 0.24 µM | |
| Artemisinin-Tyrosol Dimer (11vii) | RPMI-7951 | Melanoma | 0.49 µM |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Cell Line | Assay | Effect | Reference |
| Artemisia annua Acetone Extract (100 µg/mL) | RAW 264.7 | NO Production | 83.3% inhibition | |
| Artemisia annua Ethanol Extract (100 µg/mL) | RAW 264.7 | PGE2 Production | 83.3% inhibition | |
| Artemisia annua Methanol Extract (100 µg/mL) | RAW 264.7 | PGE2 Production | 78.4% inhibition | |
| Artemisia annua Acetone Extract (100 µg/mL) | RAW 264.7 | IL-1β Production | 61.0% inhibition | |
| Artemisia annua Acetone Extract (100 µg/mL) | RAW 264.7 | IL-6 Production | 45.1% inhibition | |
| Artemisia annua 90% Ethanol Extract | SH-SY5Y | TNF-α mRNA expression | Significant reduction |
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of Artemisia annua derivatives are significantly attributed to their ability to suppress the NF-κB signaling pathway. This pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Artemisinin and its derivatives have been shown to inhibit this process, thereby reducing the production of inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by this compound Derivatives.
Induction of Ferroptosis
A key anticancer mechanism of artemisinin and its derivatives is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. These compounds, particularly those with an endoperoxide bridge, can react with intracellular iron, which is often present in higher concentrations in cancer cells, to generate ROS. This leads to lipid peroxidation and ultimately, cell death.
Caption: Induction of Ferroptosis by this compound Derivatives.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Cell culture medium
-
Test compound (e.g., Artemisia annua extract or isolated derivative)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Workflow for the MTT Assay.
Conclusion and Future Directions
The compounds derived from Artemisia annua, particularly artemisinin and its semi-synthetic derivatives, represent a promising class of molecules with significant therapeutic potential beyond their established use in treating malaria. Their demonstrated anticancer and anti-inflammatory activities, underpinned by mechanisms such as the induction of ferroptosis and inhibition of the NF-κB pathway, warrant further investigation.
A significant knowledge gap remains concerning the specific biological activities of this compound and its unique derivatives. Future research should prioritize the isolation and characterization of these less-studied compounds. A systematic evaluation of their cytotoxicity against a broad panel of cancer cell lines and their efficacy in various inflammatory models is crucial. Elucidating their specific molecular targets and mechanisms of action will be essential for any potential drug development efforts. Such studies will not only expand our understanding of the rich phytochemistry of Artemisia annua but may also lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of ethanolic extracts of Artemisia annua to Molt-4 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Cascade: A Technical Guide to the Conversion of Amorpha-4,11-diene to Artemisinic Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic conversion of amorpha-4,11-diene to artemisinic alcohol, a critical step in the biosynthetic pathway of the potent antimalarial drug, artemisinin (B1665778). This document details the key enzymes involved, their catalytic mechanisms, experimental protocols for their activity assays, and quantitative data from various bioengineering platforms. Visualizations of the biochemical pathway and experimental workflows are provided to facilitate a comprehensive understanding of this vital biotransformation.
Introduction to the Artemisinin Biosynthetic Pathway
Artemisinin, a sesquiterpene lactone endoperoxide, is the active component in the most effective treatments for malaria.[1] Its complex structure is synthesized in the glandular secretory trichomes of the plant Artemisia annua. The biosynthesis begins with the cyclization of farnesyl diphosphate (B83284) (FPP) to form the backbone of the artemisinin molecule, amorpha-4,11-diene. This initial step is catalyzed by the enzyme amorpha-4,11-diene synthase (ADS).[2][3] Following its formation, amorpha-4,11-diene undergoes a series of oxidative transformations to yield artemisinic acid, a key precursor to artemisinin. The conversion of amorpha-4,11-diene to artemisinic alcohol represents the initial oxidative steps in this cascade and is the focus of this guide.
Key Enzymes in the Conversion of Amorpha-4,11-diene to Artemisinic Alcohol
The transformation of the hydrocarbon amorpha-4,11-diene into the more functionalized artemisinic alcohol is primarily orchestrated by a cytochrome P450 monooxygenase, with a subsequent optional oxidation step catalyzed by an alcohol dehydrogenase.
Amorpha-4,11-diene 12-monooxygenase (CYP71AV1)
CYP71AV1, also known as amorphadiene (B190566) oxidase (AMO), is a crucial cytochrome P450 enzyme that catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic acid.[4] The first of these steps is the hydroxylation of amorpha-4,11-diene at the C12 position to produce artemisinic alcohol.[4] In some in vitro assays, artemisinic alcohol is the major product detected when amorpha-4,11-diene is provided as the substrate.
Alcohol Dehydrogenase (ADH1)
Alcohol dehydrogenase 1 (ADH1) from Artemisia annua is an NAD(P)-dependent enzyme that catalyzes the reversible oxidation of artemisinic alcohol to artemisinic aldehyde. While CYP71AV1 can independently catalyze this oxidation, ADH1 is believed to play a significant role in this conversion in vivo. The enzyme is predominantly expressed in the glandular secretory trichomes, the site of artemisinin biosynthesis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the enzymatic pathway and a general workflow for the production and analysis of artemisinic alcohol.
Quantitative Data on Artemisinic Alcohol Production
The production of artemisinic alcohol and its precursors has been extensively studied in various engineered microbial hosts. The following tables summarize key quantitative data from these studies.
| Host Organism | Engineering Strategy | Precursor/Product | Titer | Reference |
| Escherichia coli | Heterologous mevalonate (B85504) pathway, optimized nitrogen delivery | Amorpha-4,11-diene | 27.4 g/L | |
| Saccharomyces cerevisiae | Overexpression of mevalonate pathway genes | Amorpha-4,11-diene | > 40 g/L | |
| Saccharomyces cerevisiae | Expression of ADS and manipulation of native mevalonate pathway | Amorpha-4,11-diene | 153 mg/L | |
| Saccharomyces cerevisiae | Expression of CYP71AV1 in an amorpha-4,11-diene producing strain | Artemisinic acid | 115 mg/L | |
| Escherichia coli | Functional expression of CYP71AV1 and its cognate reductase | Artemisinic alcohol | Low amounts |
Table 1: Production of Amorpha-4,11-diene and Artemisinic Acid in Engineered Microorganisms.
| Enzyme | Substrate | Km | kcat | kcat/Km | Conditions | Reference |
| Cinnamyl Alcohol Dehydrogenase (CAD) from A. annua | Artemisinic aldehyde | Higher than for coumaryl, coniferyl, and sinapyl aldehydes | - | - | pH 7.5, 30°C | |
| Aldehyde Dehydrogenase 1 (Aldh1) from A. annua | Dihydroartemisinic aldehyde | - | 75 ± 5 nmol·mg(protein)⁻¹·min⁻¹ (with NADP) | - | pH 8.5, 30°C | |
| Aldehyde Dehydrogenase 1 (Aldh1) from A. annua | Dihydroartemisinic aldehyde | - | 72 ± 5 nmol·mg(protein)⁻¹·min⁻¹ (with NAD) | - | pH 8.5, 30°C |
Table 2: Kinetic Parameters of Related Enzymes in the Artemisinin Biosynthetic Pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the enzymatic conversion of amorpha-4,11-diene to artemisinic alcohol.
Heterologous Expression and Purification of Recombinant Enzymes (CYP71AV1 and ADH1) in E. coli
This protocol provides a general framework for the expression and purification of His-tagged recombinant CYP71AV1 and ADH1.
-
Gene Cloning and Vector Construction : The coding sequences of CYP71AV1 and ADH1 from A. annua are cloned into a suitable E. coli expression vector (e.g., pET series) containing an N-terminal or C-terminal polyhistidine (His6) tag.
-
Transformation : The resulting plasmid constructs are transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture and Induction :
-
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis :
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing a protease inhibitor cocktail.
-
Cells are lysed by sonication on ice or by using a French press.
-
-
Purification :
-
The cell lysate is clarified by centrifugation to pellet cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
In Vitro Enzymatic Assay for CYP71AV1
This protocol is adapted from studies on the functional characterization of CYP71AV1.
-
Reaction Mixture : Prepare a reaction mixture containing the following components in a final volume of 500 µL:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Purified recombinant CYP71AV1 (microsomal preparation or purified enzyme)
-
NADPH (1-2 mM) as a cofactor
-
Amorpha-4,11-diene (substrate, typically dissolved in a suitable solvent like acetone (B3395972) or DMSO and added to a final concentration of 50-100 µM)
-
-
Reaction Initiation and Incubation :
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding the amorpha-4,11-diene substrate.
-
Incubate the reaction at 30°C for 1-3 hours with gentle shaking.
-
-
Product Extraction :
-
Stop the reaction by adding an equal volume of a solvent such as ethyl acetate (B1210297) or hexane (B92381).
-
Vortex vigorously to extract the products.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the organic phase containing the products.
-
-
Product Analysis :
-
The extracted products are concentrated under a stream of nitrogen.
-
The residue is redissolved in a small volume of a suitable solvent (e.g., hexane or ethyl acetate).
-
The products (artemisinic alcohol, artemisinic aldehyde, and artemisinic acid) are identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
In Vitro Enzymatic Assay for ADH1
This protocol is based on general procedures for alcohol dehydrogenase assays and specific information for A. annua ADH1.
-
Reaction Mixture : Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 8.5)
-
Purified recombinant ADH1
-
Artemisinic alcohol (substrate)
-
NAD⁺ or NADP⁺ (1 mM) as a cofactor
-
-
Reaction Monitoring :
-
The reaction is initiated by the addition of the enzyme.
-
The activity of ADH1 is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
The spectrophotometer should be maintained at a constant temperature (e.g., 30°C).
-
-
Kinetic Analysis :
-
To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of artemisinic alcohol while keeping the concentration of the cofactor constant and saturating.
-
The initial reaction rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
-
Conclusion
The enzymatic conversion of amorpha-4,11-diene to artemisinic alcohol is a cornerstone of artemisinin biosynthesis. A thorough understanding of the key enzymes, CYP71AV1 and ADH1, their catalytic mechanisms, and the methodologies to study them is essential for the advancement of synthetic biology and metabolic engineering efforts aimed at the sustainable and cost-effective production of this life-saving drug. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation and optimization of this critical biosynthetic pathway.
References
- 1. Aging affects artemisinin synthesis in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]
- 4. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of trans-Arteannuic Alcohol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Arteannuic alcohol, a sesquiterpenoid, is a pivotal intermediate in the biosynthesis of the potent antimalarial drug, artemisinin (B1665778), within the plant Artemisia annua. The stereochemical configuration of this precursor molecule is of paramount importance as it dictates the ultimate stereochemistry of artemisinin, which is crucial for its therapeutic efficacy. This technical guide provides a comprehensive overview of the stereochemistry of trans-arteannuic alcohol, including its biosynthetic origins, stereochemical assignment, and relevant experimental protocols.
Biosynthesis and Stereochemical Origins
The biosynthesis of trans-arteannuic alcohol begins with the cyclization of farnesyl diphosphate (B83284) to (+)-amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase. The stereochemistry of (+)-amorpha-4,11-diene has been established as (1S,6R,7R,10R). This bicyclic olefin then undergoes a series of enzymatic oxidations to yield arteannuic acid.
The final step in the formation of trans-arteannuic alcohol is the reduction of the exocyclic methylene (B1212753) ketone of arteannuic acid. This critical reduction is catalyzed by an alcohol dehydrogenase (ADH) present in Artemisia annua. While several ADHs have been identified in the plant, the specific enzyme responsible for this stereoselective reduction and its precise stereochemical control are areas of ongoing research.
The accepted stereochemistry for the decalin ring system of trans-arteannuic alcohol, derived from its precursor, is (1R,4R,4aS,8aR). The complete IUPAC name, reflecting this core stereostructure, is 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-en-1-ol. However, the stereochemistry at the newly formed chiral center at the C-12 position, bearing the alcohol functionality, is a critical aspect that requires careful consideration and is the primary focus of this guide.
Stereochemical Determination
The definitive assignment of the absolute stereochemistry at C-12 of trans-arteannuic alcohol is not yet conclusively reported in publicly available literature through direct methods like X-ray crystallography of the alcohol itself. However, the stereochemistry can be inferred from the well-established structure of its downstream product, artemisinin. The enzymatic and subsequent chemical transformations leading to artemisinin are stereospecific, suggesting that the C-12 hydroxyl group in trans-arteannuic alcohol possesses a specific orientation required for the subsequent cyclization steps.
Further elucidation of the C-12 stereochemistry would require advanced analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): Separation of the potential diastereomers of arteannuic alcohol using a chiral stationary phase would allow for the isolation of the specific isomer produced biologically.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, on the purified trans-arteannuic alcohol could reveal through-space proton-proton interactions, providing crucial information to deduce the relative stereochemistry of the C-12 hydroxyl group in relation to the rest of the molecule.
-
X-ray Crystallography: The most unambiguous method for stereochemical assignment would be the X-ray crystallographic analysis of a suitable crystalline derivative of trans-arteannuic alcohol.
Quantitative Data
Currently, there is a lack of publicly available, quantitative data such as the specific optical rotation for purified trans-arteannuic alcohol. Such data is essential for the characterization and quality control of this intermediate.
| Parameter | Value | Method | Reference |
| Specific Optical Rotation ([(\alpha)]D) | Data not available | Polarimetry | - |
| Key ¹H NMR Chemical Shifts (ppm) | Data requires experimental determination | NMR Spectroscopy | - |
| Key ¹³C NMR Chemical Shifts (ppm) | Data requires experimental determination | NMR Spectroscopy | - |
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis or enzymatic production and purification of trans-arteannuic alcohol are not widely published. The following outlines a general approach based on the known biosynthetic pathway.
Enzymatic Synthesis of trans-Arteannuic Alcohol
This protocol describes a method for the in-vitro enzymatic reduction of arteannuic acid to trans-arteannuic alcohol using a crude protein extract from Artemisia annua.
Materials:
-
Arteannuic acid (substrate)
-
Fresh or frozen young leaves of Artemisia annua
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM (\beta)-mercaptoethanol and 10% glycerol)
-
NADPH (cofactor)
-
Liquid nitrogen
-
Centrifuge
-
Spectrophotometer
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Protein Extraction:
-
Harvest young leaves of Artemisia annua and immediately freeze in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a mortar and pestle.
-
Resuspend the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Set up the reaction mixture containing:
-
Crude protein extract
-
Arteannuic acid (dissolved in a minimal amount of a suitable solvent like ethanol)
-
NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.
-
-
Product Extraction and Analysis:
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate the solvent.
-
Redissolve the residue in a suitable solvent for analysis.
-
Analyze the product by HPLC to identify and quantify the formation of trans-arteannuic alcohol by comparing the retention time with a known standard (if available).
-
Purification of trans-Arteannuic Alcohol
The product from the enzymatic reaction can be purified using standard chromatographic techniques.
Procedure:
-
Silica (B1680970) Gel Chromatography:
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing trans-arteannuic alcohol.
-
Pool the pure fractions and evaporate the solvent.
-
-
Preparative HPLC:
-
For higher purity, the semi-purified product can be subjected to preparative HPLC using a suitable column and mobile phase.
-
Visualizations
Biosynthetic Pathway of trans-Arteannuic Alcohol
The Divergent Paths of Sesquiterpenoid Biosynthesis: A Technical Guide to the Origins of Arteannuinic Alcohol and Artemisinic Acid
For Immediate Release
A deep dive into the biosynthetic origins of key artemisinin (B1665778) precursors, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the enzymatic pathways leading to arteannuinic alcohol and artemisinic acid. This document details the intricate molecular steps, presents comparative quantitative data, outlines experimental methodologies, and provides visual representations of the core biochemical pathways.
The production of the potent antimalarial compound artemisinin in the medicinal plant Artemisia annua is a complex biological process involving a series of enzymatic reactions. Central to this pathway are the intermediate molecules arteannuinic alcohol and artemisinic acid, which represent a critical divergence in the biosynthetic route. Understanding the distinct origins of these two molecules is paramount for optimizing artemisinin yields through metabolic engineering and synthetic biology approaches.
The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to a Key Branch Point
The biosynthesis of both arteannuinic alcohol and artemisinic acid begins with the cyclization of the ubiquitous sesquiterpene precursor, farnesyl pyrophosphate (FPP)[1][2]. This inaugural step is catalyzed by amorpha-4,11-diene synthase (ADS) , committing FPP to the artemisinin pathway[3][4][5]. The resulting amorpha-4,11-diene then undergoes a three-step oxidation, a process orchestrated primarily by the cytochrome P450 monooxygenase CYP71AV1 , in conjunction with its redox partner, cytochrome P450 reductase (CPR)[2][6][7]. This multi-step oxidation yields artemisinic alcohol, artemisinic aldehyde, and artemisinic acid[6][7].
Artemisinic aldehyde emerges as a crucial branch point in the pathway[1][8]. From this juncture, the biosynthetic route bifurcates, leading to either the production of artemisinic acid and its derivatives or to the dihydroartemisinic acid precursor of artemisinin[1][8].
The Biosynthetic Origin of Arteannuinic Alcohol and its Conversion
Arteannuinic alcohol is the initial product of the oxidation of amorpha-4,11-diene by CYP71AV1[6][7]. This alcohol is then further oxidized to artemisinic aldehyde. While CYP71AV1 can catalyze this conversion, another key enzyme, alcohol dehydrogenase 1 (ADH1) , also plays a significant role in specifically catalyzing the oxidation of artemisinic alcohol to artemisinic aldehyde[6][9][10]. This dedicated enzymatic step highlights the importance of regulating the flux towards artemisinic aldehyde.
The Two-Pronged Biosynthesis of Artemisinic Acid
Artemisinic acid can be synthesized through two distinct enzymatic reactions originating from artemisinic aldehyde[1][8].
-
Direct Oxidation by CYP71AV1: The multifunctional enzyme CYP71AV1 can directly catalyze the oxidation of artemisinic aldehyde to artemisinic acid[6][7].
-
Oxidation by ALDH1: Alternatively, aldehyde dehydrogenase 1 (ALDH1) can also mediate the conversion of artemisinic aldehyde to artemisinic acid[2][6].
The presence of these two enzymes capable of the same conversion suggests a robust mechanism for the production of artemisinic acid. Artemisinic acid itself is a precursor to arteannuin B, a related sesquiterpenoid lactone, through a non-enzymatic photo-oxidative process[1][2].
The Divergent Pathway to Artemisinin
The pathway leading to artemisinin diverges at artemisinic aldehyde with the action of artemisinic aldehyde Δ11(13) reductase (DBR2) [1][2][11]. This enzyme reduces the exocyclic double bond of artemisinic aldehyde to form dihydroartemisinic aldehyde[11][12][13]. Subsequently, ALDH1 oxidizes dihydroartemisinic aldehyde to dihydroartemisinic acid, the direct precursor of artemisinin[1][2]. Dihydroartemisinic acid is then converted to artemisinin through a series of spontaneous photo-oxidative reactions[2].
A competing reaction at the level of dihydroartemisinic aldehyde is catalyzed by dihydroartemisinic aldehyde reductase (RED1) , which converts dihydroartemisinic aldehyde to dihydroartemisinic alcohol, a dead-end product that does not lead to artemisinin[1][8].
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes involved in the biosynthesis of arteannuinic alcohol and artemisinic acid.
| Enzyme | Substrate | Product | kcat (s⁻¹) | KM (µM) | Reference(s) |
| ADH1 | Artemisinic alcohol | Artemisinic aldehyde | 41 | - | [9] |
| DBR2 | Artemisinic aldehyde | (11R)-dihydroartemisinic aldehyde | 2.6 | 19 | [11] |
| DBR2 | 2-cyclohexen-1-one | - | 1.8 | 790 | [11] |
| DBR2 | (+-)-carvone | - | 0.86 | 650 | [11] |
| DBR2 | NADPH | - | - | 95 | [11] |
| DBR2 | NADH | - | 1.3 | 770 | [11] |
Table 1: Kinetic parameters of key enzymes in the artemisinin biosynthetic pathway.
| Plant Line | Modification | Artemisinin Content (mg/g DW) | Fold Increase | Reference(s) |
| Control | - | - | - | [1] |
| DBR2-overexpressed | Overexpression of DBR2 | 1.50–2.14 | 1.59–2.26 | [1] |
| CYP71AV1 and CPR overexpressed | Overexpression of cyp71av1 and cpr | - | up to 38% higher | [14] |
| 6-gene co-overexpression | Co-overexpression of IDI, FPS, ADS, CYP71AV1, AACPR, and DBR2 | - | up to 200% (T1), potential 232% (T2) | [15] |
Table 2: Impact of genetic modifications on artemisinin content in Artemisia annua.
| Compound | Concentration (wt %) in A. annua leaves |
| Artemisinin | 1.0 - 1.4 |
| Dihydroartemisinic acid (DHAA) | 0.24 - 0.36 |
| Artemisinic acid (AA) | 0.04 - 0.09 |
Table 3: Typical concentrations of artemisinin and its precursors in Artemisia annua leaves. Data from[16].
Experimental Protocols
Detailed experimental protocols for the characterization of these biosynthetic pathways often involve a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Enzyme Assays
A general protocol for in vitro enzyme assays to determine kinetic parameters involves:
-
Protein Expression and Purification: The gene encoding the enzyme of interest (e.g., ADH1, DBR2) is cloned into an expression vector and expressed in a suitable host, such as E. coli or yeast. The recombinant protein is then purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution at the optimal pH for the enzyme, the purified enzyme, the substrate (e.g., artemisinic alcohol for ADH1), and any necessary cofactors (e.g., NADP+ for ADH1, NADPH for DBR2)[11].
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature for a specific period.
-
Product Analysis: The reaction is stopped, and the products are extracted. The products are then analyzed and quantified using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)[13].
Gene Expression Analysis
To study the regulation of the biosynthetic pathway, the expression levels of the key genes are often measured using Real-Time Quantitative PCR (RT-qPCR):
-
RNA Extraction: Total RNA is extracted from different tissues of Artemisia annua (e.g., leaves, trichomes).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction is performed using gene-specific primers for the target genes (e.g., ADS, CYP71AV1, ADH1, DBR2, ALDH1) and a reference gene for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct method.
Metabolite Analysis
The quantification of arteannuinic alcohol, artemisinic acid, and other intermediates in plant tissues or engineered microbial systems is typically performed using:
-
Sample Extraction: Metabolites are extracted from the biological material using an appropriate solvent (e.g., methanol, hexane).
-
Chromatographic Separation: The extracted metabolites are separated using HPLC or GC.
-
Detection and Quantification: The separated compounds are detected and quantified using a mass spectrometer (MS) or other suitable detectors[17]. Standard curves of purified compounds are used for accurate quantification.
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and relationships in the biosynthesis of arteannuinic alcohol and artemisinic acid.
References
- 1. From Plant to Yeast—Advances in Biosynthesis of Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced metabolic engineering strategies for increasing artemisinin yield in Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amorpha-4,11-diene synthase - Wikipedia [en.wikipedia.org]
- 5. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into Heterologous Biosynthesis of Arteannuin B and Artemisinin in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Overexpression of Artemisia annua Cinnamyl Alcohol Dehydrogenase Increases Lignin and Coumarin and Reduces Artemisinin and Other Sesquiterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Promoter variations in DBR2-like affect artemisinin production in different chemotypes of Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overexpression of the cytochrome P450 monooxygenase (cyp71av1) and cytochrome P450 reductase (cpr) genes increased artemisinin content in Artemisia annua (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Ethanolic Extraction of Artemisinin from Artemisia annua Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction: Artemisinin (B1665778), a sesquiterpene lactone containing a unique endoperoxide bridge, is a potent antimalarial agent derived from the leaves of Artemisia annua. The extraction of this compound is a critical first step in the production of artemisinin-based combination therapies (ACTs), the standard treatment for malaria recommended by the World Health Organization. While traditionally extracted using solvents like hexane (B92381), there is growing interest in using ethanol (B145695) as a safer, more environmentally friendly, and potentially more efficient alternative.[1][2][3] Ethanol is considered a "greener" solvent and its use can lead to high extraction yields.[2][4] However, ethanolic extraction may also co-extract a higher amount of impurities, such as chlorophyll (B73375) and waxes, which can complicate downstream purification processes.[2][5]
These application notes provide a detailed overview and protocols for the ethanolic extraction of artemisinin from Artemisia annua leaves, designed to guide researchers and professionals in developing and optimizing their extraction processes.
Data Presentation: Comparison of Extraction Parameters
The efficiency of artemisinin extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. The following tables summarize quantitative data from various studies to facilitate comparison.
| Extraction Method | Solvent | Temperature | Extraction Time | Solid-to-Liquid Ratio (w/v) | Artemisinin Yield (%) | Reference |
| Maceration | Ethanol | Room Temperature | 24 hours | 1:5 | 0.040 ± 0.002 | [6] |
| Maceration | Ethanol | Room Temperature | 48 hours | 1:5 | 0.038 ± 0.002 | [6] |
| Ultrasonic Assisted Maceration | Ethanol | 25°C | 15 minutes | 1:5 | 0.039 ± 0.002 | [6] |
| Serial Extraction | 96% Ethanol | Not Specified | 3 stages of 1.5 hours | 1:6.3 (plus 1L for washing) | 91% (prior to purification) | [2] |
| Batch Extraction | 100% Ethanol | 30°C | 4 hours (repeated 4 times) | 1:10 | Not explicitly stated, but ethanol was most efficient | [2][7] |
| Batch Extraction | 80% Ethanol | Not Specified | Not Specified | Not Specified | 88% | [2] |
| Soxhlet Extraction | Ethanol | Not Specified | Not Specified | 1:10 | Not explicitly stated, but yield was high | [8] |
Note: Yields can vary significantly based on the plant material's artemisinin content, particle size, and specific experimental conditions.
Experimental Protocols
This section details two common protocols for the ethanolic extraction of artemisinin from dried Artemisia annua leaves: a standard maceration protocol and a more rapid ultrasound-assisted extraction (UAE) method.
Protocol 1: Standard Maceration Extraction
This protocol is a conventional and straightforward method for small to medium-scale extractions.
Materials and Equipment:
-
Dried and powdered Artemisia annua leaves (particle size < 1 mm is recommended)[2]
-
95% or absolute ethanol
-
Erlenmeyer flasks or beakers
-
Magnetic stirrer and stir bars (optional)
-
Filter paper (e.g., Whatman No. 1)
-
Funnel
-
Rotary evaporator
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Preparation of Plant Material: Weigh a desired amount of dried and powdered Artemisia annua leaves.
-
Solvent Addition: Add ethanol to the powdered leaves at a solid-to-liquid ratio of 1:10 (w/v). For example, for 10 g of leaf powder, add 100 mL of ethanol.
-
Maceration:
-
Seal the flask to prevent solvent evaporation.
-
Allow the mixture to stand at room temperature for 24-48 hours.[6]
-
Agitation using a magnetic stirrer can enhance extraction efficiency.
-
-
Filtration:
-
After the maceration period, filter the mixture through filter paper to separate the ethanolic extract from the plant residue.
-
Wash the residue with a small volume of fresh ethanol to recover any remaining extract.
-
-
Solvent Evaporation:
-
Combine the filtrate and the washings.
-
Concentrate the extract by removing the ethanol using a rotary evaporator at a temperature below 40°C to prevent degradation of artemisinin.
-
-
Drying and Quantification:
-
The resulting crude extract can be further dried under a stream of nitrogen or in a vacuum oven.
-
The artemisinin content in the crude extract should be quantified using a validated analytical method such as HPLC.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a more rapid method that utilizes ultrasonic waves to enhance the extraction process.
Materials and Equipment:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Preparation of Plant Material and Solvent Addition: Follow steps 1 and 2 from Protocol 1.
-
Ultrasonic Treatment:
-
Place the flask containing the leaf-solvent mixture into an ultrasonic bath.
-
Sonicate the mixture for 15-30 minutes at a controlled temperature (e.g., 25°C).[6] The optimal time and temperature may need to be determined empirically.
-
-
Filtration, Solvent Evaporation, and Quantification: Follow steps 4, 5, and 6 from Protocol 1.
Downstream Processing and Purification
The crude ethanolic extract contains a significant amount of co-extracted impurities like chlorophyll and waxes.[2][5] A common purification strategy involves the following steps:
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between a non-polar solvent like hexane and an aqueous ethanol solution to separate the less polar artemisinin from more polar impurities.[7]
-
Adsorbent Treatment: The extract can be treated with activated charcoal to remove pigments like chlorophyll.[4][5]
-
Crystallization: Artemisinin can be purified by recrystallization from a suitable solvent system, such as an ethanol-water azeotrope (95% ethanol).[1][5]
-
Chromatography: For higher purity, column chromatography may be employed.[1][5]
Visualizations
Experimental Workflow for Ethanolic Extraction
Caption: Workflow for the extraction and purification of artemisinin.
Logical Relationship of Extraction Parameters
Caption: Factors influencing artemisinin extraction yield and purity.
References
- 1. mmv.org [mmv.org]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mmv.org [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2003080045A1 - A process for isolating artemisinin from artemisia annua - Google Patents [patents.google.com]
- 8. Instant determination of the artemisinin from various Artemisia annua L. extracts by LC‐ESI‐MS/MS and their in‐silico modelling and in vitro antiviral activity studies against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of Arteannuic Alcohol and Other Artemisinin Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of arteannuic alcohol and other critical precursors in the biosynthetic pathway of artemisinin (B1665778). These methods are essential for researchers involved in the cultivation of Artemisia annua, the optimization of extraction and purification processes, and the development of semi-synthetic artemisinin derivatives.
Introduction
Artemisinin, a sesquiterpene lactone, is a potent antimalarial drug. The analysis of its precursors, including this compound, artemisinic acid, and dihydroartemisinic acid, is crucial for understanding and optimizing the production of this life-saving compound. HPLC is a powerful analytical technique for the separation, identification, and quantification of these compounds in various matrices, such as plant extracts and reaction mixtures. This document outlines established HPLC methods for these key artemisinin precursors.
Analyte Information
The primary precursors covered in these protocols are:
-
This compound: A key intermediate in the biosynthesis of artemisinin.
-
Artemisinic Acid (AA): An immediate precursor to dihydroartemisinic acid.
-
Dihydroartemisinic Acid (DHAA): The direct precursor to artemisinin.
-
Arteannuin B: A related sesquiterpenoid often found in Artemisia annua extracts.
-
Artemisinin: The final active pharmaceutical ingredient.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for the analysis of artemisinin and its precursors.
Table 1: HPLC Method Performance for Artemisinin and Precursors
| Analyte | HPLC Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Artemisinin | HPLC-UV | 5 - 25 | 0.15 | 0.45 | [1] |
| Artemisinin | UPLC-MS | 0.010 - 20.0 | 0.005 | 0.010 | |
| Artemisinin | HPLC-UV-ELSD | 0.52 - 2.6 (µg) | - | - | [2] |
| Arteannuin B | HPLC-UV-ELSD | 0.022 - 4.4 (µg) | - | - | [2] |
| Artemisinic Acid | HPLC-UV-ELSD | 0.203 - 8.12 (µg) | - | - | [2] |
| Artemisinin | UPLC-PDA | 31.44 - 1572 | - | - | [3] |
| Arteannuin B | UPLC-PDA | 25.48 - 1274 | - | - | |
| Dihydroartemisinic Acid | UPLC-PDA | 31.44 - 1572 | - | - | |
| Artemisinic Acid | UPLC-PDA | 26.88 - 1396 | - | - |
Note: "-" indicates data not specified in the cited reference.
Experimental Protocols
General Sample Preparation from Artemisia annua Leaves
This protocol describes a general procedure for the extraction of artemisinin and its precursors from dried plant material.
Materials:
-
Dried and ground Artemisia annua leaves
-
Tetrahydrofuran (THF)
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh a known amount of dried, ground Artemisia annua leaves (e.g., 1 gram).
-
Add a specific volume of THF (e.g., 5 mL per gram of leaf material).
-
Sonicate the mixture for 30 minutes to facilitate extraction.
-
Centrifuge the sample to pellet the solid plant material.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with acetonitrile to an appropriate concentration for HPLC analysis (e.g., to achieve an approximate concentration of 1 mg/mL of the target analytes).
HPLC-UV Method for Artemisinin and Precursors
This method is suitable for the simultaneous determination of artemisinin, artemisinic acid, and dihydroartemisinic acid.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Column Temperature: 40 °C
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: 55:45 (v/v) acetonitrile and 0.1% phosphoric acid in water
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 210 nm
HPLC-ELSD Method for Arteannuin B and Other Precursors
The Evaporative Light Scattering Detector (ELSD) is particularly useful for compounds that lack a strong UV chromophore.
Instrumentation:
-
HPLC system with an ELSD
-
Column: Nucleodur RP-C18 (250 mm x 4.6 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: 50:50 (v/v) acetonitrile and 0.1% acetic acid in water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Varies depending on concentration
-
ELSD Settings:
-
Drift Tube Temperature: 50 °C
-
Nitrogen Flow Rate: 30 psi
-
UPLC-PDA Method for Simultaneous Quantification
Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution.
Instrumentation:
-
UPLC system with a Photodiode Array (PDA) detector
-
Column: ACQUITY UPLC BEH C18
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 0.1% formic acid in water
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Detection Wavelength: 191 nm for artemisinin, arteannuin C, dihydroartemisinic acid, and artemisinic acid; 206 nm for arteannuin B
Note on this compound Analysis: Specific, validated HPLC methods for the direct analysis of this compound are not as widely reported in the literature as for other precursors. However, the methods described above, particularly the HPLC-ELSD and UPLC-PDA methods, are likely to be adaptable for the analysis of this compound. Method development and validation would be required, including the determination of the optimal detection wavelength and chromatographic conditions for its separation from other components. Derivatization to introduce a chromophore could also be explored to enhance detection by UV-Vis.
Visualizations
Artemisinin Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthetic pathway leading to artemisinin.
Caption: Biosynthetic pathway of artemisinin from farnesyl diphosphate.
General HPLC Analysis Workflow
This diagram outlines the typical workflow for the HPLC analysis of artemisinin precursors.
Caption: General workflow for HPLC analysis of artemisinin precursors.
References
Application Note: Quantification of Arteannuic Alcohol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arteannuic alcohol, a key sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug artemisinin (B1665778) in Artemisia annua, is a critical analyte for researchers studying artemisinin production and for professionals involved in the development of improved A. annua varieties. Accurate quantification of this compound is essential for understanding the metabolic flux through the artemisinin pathway and for quality control of plant material and extracts. This application note provides a detailed protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Principle
This method employs a GC-MS system to separate and quantify this compound. Due to the polar nature and relatively low volatility of this compound, a derivatization step is necessary to improve its chromatographic behavior and thermal stability. Silylation, specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a robust and widely used technique for converting hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis. Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and an internal standard.
Experimental Protocols
Sample Preparation (Extraction from Artemisia annua leaves)
-
Drying: Dry fresh Artemisia annua leaves at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of metabolites.
-
Grinding: Grind the dried leaves into a fine powder using a grinder or mortar and pestle.
-
Extraction:
-
Weigh accurately approximately 1 gram of the powdered leaf material into a conical flask.
-
Add 10 mL of a suitable organic solvent such as hexane, chloroform, or ethyl acetate.
-
Spike the extraction solvent with an appropriate internal standard (e.g., caryophyllene (B1175711) or a commercially available deuterated sesquiterpenoid) at a known concentration.
-
Extract the sample using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the derivatization solvent (e.g., pyridine (B92270) or acetonitrile).
-
Derivatization Protocol
-
To the 1 mL of reconstituted extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (for TMS-derivatized this compound) | |
| Quantifier Ion | m/z 202 |
| Qualifier Ions | m/z 162, 294 (Molecular Ion) |
| Internal Standard | To be determined based on the chosen standard. |
Data Presentation
The following tables summarize the expected quantitative performance of a validated GC-MS method for this compound. Note: The following data are illustrative and should be determined for each specific laboratory validation.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound (TMS) | 0.1 - 50 | y = mx + c | > 0.995 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound (TMS) | 0.05 | 0.15 |
Table 3: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound (TMS) | 1 | < 10 | < 15 | 90 - 110 |
| 10 | < 10 | < 15 | 90 - 110 | |
| 40 | < 10 | < 15 | 90 - 110 |
Visualization
Experimental Workflow
Caption: GC-MS quantification workflow for this compound.
This compound Biosynthesis Pathway
Application Notes and Protocols for Enzymatic Reactions Utilizing Arteannuic Alcohol as a Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing arteannuic alcohol as a substrate in enzymatic reactions, focusing on the key enzymes involved in the biosynthesis of artemisinin (B1665778), a potent antimalarial drug. The protocols are intended for researchers in biochemistry, metabolic engineering, and pharmaceutical development.
Introduction
This compound is a key intermediate in the biosynthetic pathway of artemisinin in the plant Artemisia annua. The enzymatic conversion of this compound and its downstream products is of significant interest for the sustainable and scalable production of artemisinin and its derivatives. This document outlines the protocols for the enzymatic assays of three key enzymes in this pathway: Cytochrome P450 monooxygenase (CYP71AV1), Artemisinic Alcohol Dehydrogenase (ADH1), and Artemisinic Aldehyde Dehydrogenase (ALDH1).
Enzymatic Pathway Overview
The conversion of this compound to artemisinic acid, a direct precursor of artemisinin, involves a two-step oxidation process catalyzed by ADH1 and ALDH1, following the initial formation of this compound from amorpha-4,11-diene by CYP71AV1.
Caption: Key enzymatic steps in the conversion of this compound.
Quantitative Data Summary
The following tables summarize the available kinetic parameters for the enzymes involved in the metabolism of this compound and its derivatives.
Table 1: Kinetic Parameters of Artemisinic Aldehyde Dehydrogenase (ALDH1) from Artemisia annua
| Substrate | K_m_ (app) (mmol·L⁻¹) | k_cat_ (app) (s⁻¹) | (k_cat_/K_m_) (app) (M⁻¹·s⁻¹) |
| Artemisinic aldehyde | 0.05 ± 0.01 | 1.8 ± 0.1 | 36,000 |
| Dihydroartemisinic aldehyde | 0.04 ± 0.01 | 2.0 ± 0.1 | 50,000 |
Data obtained from assays with purified recombinant enzyme in 50 mmol·L⁻¹ Tris–HCl buffer, pH 8.5[1].
Table 2: Oxidase Activities of CYP71AV1
| Substrate | Product | Relative Activity (%) |
| Artemisinic alcohol | Artemisinic aldehyde | 100 |
| Dihydroartemisinic alcohol | Dihydroartemisinic aldehyde | ~50 |
| Artemisinic aldehyde | Artemisinic acid | High |
Data derived from in vitro assays using microsomes from yeast expressing CYP71AV1[2].
Experimental Protocols
Expression and Purification of Recombinant Enzymes
For detailed protocols on the expression and purification of recombinant ADH1 and ALDH1 from Artemisia annua in E. coli, please refer to the following publications:
-
ADH1: Expression in E. coli BL21(DE3) using pET-21a(+) vector and purification by Co²⁺ affinity chromatography followed by anion exchange chromatography[3][4].
-
ALDH1: Expression in E. coli BL21-A1 strain using pDEST17 vector and purification of the N-terminal His-tagged protein by immobilized metal affinity chromatography[2].
Enzymatic Assay Protocols
Caption: General workflow for enzymatic assays.
Protocol 4.2.1: Artemisinic Alcohol Dehydrogenase (ADH1) Activity Assay
This protocol is adapted from general alcohol dehydrogenase assays and specific information on A. annua ADH1.
Materials:
-
Purified recombinant ADH1 enzyme.
-
This compound
-
NAD⁺ or NADP⁺
-
Tris-HCl buffer (50 mM, pH 8.5-10.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing:
-
Tris-HCl buffer (to a final volume of 200 µL)
-
NAD⁺ or NADP⁺ (final concentration of 1 mM)
-
This compound (start with a concentration range of 0.1-5 mM to determine optimal substrate concentration)
-
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified ADH1 enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C.
-
Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. Record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculation of Activity: The rate of the reaction is proportional to the rate of change in absorbance. Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH/NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol 4.2.2: Artemisinic Aldehyde Dehydrogenase (ALDH1) Activity Assay
This protocol is based on the characterization of recombinant ALDH1 from Artemisia annua.
Materials:
-
Purified recombinant ALDH1 enzyme.
-
Artemisinic aldehyde
-
NADP⁺ or NAD⁺
-
Tris-HCl buffer (50 mmol·L⁻¹, pH 8.5)
-
Diethyl ether
-
Diazomethane (B1218177) (for derivatization)
-
GC-MS instrument
Procedure:
-
Enzyme Reaction:
-
In a suitable reaction vessel, combine 500 µL of Tris-HCl buffer (50 mmol·L⁻¹, pH 8.5), 1 mmol·L⁻¹ NADP⁺, and artemisinic aldehyde (e.g., 0.5 to 1.0 µg).
-
Equilibrate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the purified ALDH1 enzyme preparation.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes).
-
-
Product Extraction:
-
Stop the reaction and extract the product, artemisinic acid, with an equal volume of diethyl ether.
-
-
Derivatization and Analysis:
-
Carefully evaporate the ether extract under a stream of nitrogen.
-
Derivatize the residue with diazomethane to form the methyl ester of artemisinic acid.
-
Analyze the derivatized sample by GC-MS to identify and quantify the artemisinic acid methyl ester.
-
Protocol 4.2.3: In Vitro Cytochrome P450 (CYP71AV1) Activity Assay with this compound
This protocol is adapted from studies on CYP71AV1 activity.
Materials:
-
Yeast microsomes expressing CYP71AV1 and CPR.
-
This compound (25 µM)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer)
-
GC-MS instrument
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the yeast microsomes, reaction buffer, and NADPH.
-
Add this compound (25 µM) to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific duration.
-
Extraction and Analysis:
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Analyze the extract by GC-MS to detect the formation of artemisinic aldehyde and artemisinic acid. The conversion efficiency can be calculated based on the peak areas of the substrate and products.
-
Product Analysis by GC-MS and HPLC
The products of the enzymatic reactions, including artemisinic aldehyde and artemisinic acid, can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
GC-MS Analysis: For the analysis of artemisinic acid, derivatization to its methyl ester using diazomethane is recommended prior to GC-MS analysis. The mass spectrum of the derivatized product can be compared with that of an authentic standard.
-
HPLC Analysis: HPLC can be used to separate and quantify this compound, artemisinic aldehyde, and artemisinic acid. A C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, can be employed. Detection can be performed using a UV detector or an Evaporative Light Scattering Detector (ELSD).
Conclusion
These application notes provide a framework for studying the enzymatic reactions involving this compound. The provided protocols can be optimized further based on specific experimental requirements. The quantitative data and methodologies described herein will be valuable for researchers aiming to understand and engineer the artemisinin biosynthetic pathway for improved production of this vital antimalarial compound.
References
Application Notes and Protocols: Analytical Standards for Arteannuic Alcohol and Its Isomers
Introduction
Arteannuic alcohol, a sesquiterpenoid, is a key precursor in the biosynthesis of artemisinin (B1665778), a potent antimalarial compound derived from the plant Artemisia annua. The analysis of this compound and its isomers, such as cis- and trans-arteannuic alcohol, is crucial for understanding the biosynthetic pathway of artemisinin, optimizing its production in engineered systems, and for the quality control of Artemisia annua extracts.[1] These application notes provide detailed protocols for the identification and quantification of this compound and its related compounds using standard analytical techniques.
Analytical Methodologies
The primary methods for the analysis of this compound and its isomers are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[1][2] GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound, providing both retention time and mass spectral data for identification.[3][4] HPLC is a versatile technique for separating non-volatile and thermally labile compounds, and when coupled with detectors like UV or MS, it can provide quantitative and structural information.
Quantitative Data Summary
The following tables summarize the key quantitative data for the analysis of this compound and related compounds based on GC-MS and HPLC methodologies.
Table 1: Gas Chromatography Data for this compound and Isomers
| Compound | Formula | Molecular Weight | Retention Index (Non-polar column) | Reference |
| This compound | C₁₅H₂₄O | 220.3505 | 1593 | |
| trans-Arteannuic alcohol | C₁₅H₂₆O | 222.3663 | 1582, 1601, 1613 | |
| Dihydroartemisinic alcohol | C₁₅H₂₆O | 222.3663 | 1755 |
Table 2: HPLC and LC-MS/MS Parameters for Related Artemisinin Precursors
| Analyte | Concentration Range (µg/mL) | Recovery (%) | r² |
| Artemisinin | 0.15 - 10 | 96.25 - 103.59 | >0.99 |
| 9-epi-artemisinin | 0.15 - 10 | 96.25 - 103.59 | >0.99 |
| Artemisitene | 0.15 - 10 | 96.25 - 103.59 | >0.99 |
| Arteannuin B | 0.15 - 10 | 96.25 - 103.59 | >0.99 |
| Dihydroartemisinic acid | 3.75 - 120 | 96.25 - 103.59 | >0.99 |
| Artemisinic acid | 3.75 - 120 | 96.25 - 103.59 | >0.99 |
Experimental Protocols
Sample Preparation from Artemisia annua Leaves
This protocol describes the extraction of this compound and other artemisinin precursors from plant material.
Materials:
-
Dried Artemisia annua leaves
-
Tetrahydrofuran (THF) or Acetone
-
Heptane
-
Ethyl acetate
-
Sonicator
-
Filter paper or syringe filters (0.2 µm)
-
Rotary evaporator
Procedure:
-
Grind dried Artemisia annua leaves to a fine powder.
-
For every 1 gram of leaf material, add 5 mL of THF.
-
Sonicate the mixture for 30 minutes.
-
Filter the extract to remove solid plant material.
-
The resulting clear green solution can be directly used for preliminary analysis or further purification.
-
For further purification, the solvent can be evaporated under reduced pressure, and the residue can be redissolved in a suitable solvent for chromatographic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of this compound and its isomers.
Instrumentation and Conditions:
-
GC System: Agilent 6890N GC or similar.
-
Column: Agilent HP-5MS (5% phenylmethyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Temperature: Isothermal at 210 °C or a temperature programming mode (e.g., 60-280 °C at 10-15 °C/min).
-
Injector Temperature: 250 °C.
-
MS Detector: Agilent 5975C VL MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 45-400 amu.
Procedure:
-
Inject 1 µL of the prepared sample extract into the GC-MS system.
-
Acquire data in full scan mode.
-
Identify compounds by comparing their mass spectra with reference spectra in the NIST library and by comparing their retention indices.
-
For quantification, create a calibration curve using certified reference standards of the target analytes.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the analysis of less volatile precursors and related compounds.
Instrumentation and Conditions:
-
HPLC System: Agilent Technologies 1100 series or similar.
-
Column: Agilent Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid (55:45 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) at 210 nm.
Procedure:
-
Prepare standard solutions of reference compounds at known concentrations.
-
Filter all samples and mobile phases through a 0.2 µm filter before use.
-
Inject the prepared sample extract into the HPLC system.
-
Monitor the separation at 210 nm.
-
Identify compounds by comparing retention times with those of the reference standards.
-
Quantify the analytes by creating a calibration curve from the standard solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Arteannuic Alcohol Yield from Artemisia annua
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when optimizing the yield of arteannuic alcohol from Artemisia annua.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and solutions to specific issues that may arise during your experiments.
Issue 1: Low Yield of this compound After Extraction
-
Question: We are experiencing a significantly lower than expected yield of this compound after performing a solvent extraction from dried Artemisia annua leaves. What are the potential causes and how can we improve our yield?
-
Answer: Low yields of this compound can stem from several factors, ranging from the plant material itself to the extraction procedure. Here are some common causes and troubleshooting steps:
-
Plant Material Quality: The concentration of this compound and other artemisinin (B1665778) precursors can vary significantly based on the Artemisia annua cultivar, the developmental stage of the plant at harvest, and post-harvest handling. Ensure you are using a high-yielding cultivar and that the leaves were harvested pre-flowering for optimal precursor content. Improper drying and storage can also lead to degradation of target compounds.
-
Extraction Solvent: The choice of solvent is critical. While nonpolar solvents like hexane (B92381) are commonly used for artemisinin extraction, ethanol (B145695) has been shown to be a more efficient solvent for extracting artemisinin and its precursors.[1][2][3] However, ethanol may also co-extract more impurities.[3][4] Consider performing a comparative extraction with different solvents (e.g., hexane, ethanol, ethyl acetate) to determine the optimal choice for your specific plant material.
-
Extraction Technique: The efficiency of the extraction is dependent on the method used. Maceration is a simple technique, but may not be as efficient as more advanced methods. Techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve yields by enhancing solvent penetration and cell disruption.[5][6] Supercritical CO2 extraction is another green alternative, though it may require optimization with a co-solvent like ethanol for better yields.[7][8][9]
-
Incomplete Extraction: Ensure a sufficient solvent-to-solid ratio and adequate extraction time. Multiple extraction cycles with fresh solvent can significantly improve the recovery of this compound.[4]
-
Issue 2: Co-elution of Interfering Compounds During HPLC Analysis
-
Question: During HPLC analysis of our extracts, we are observing peaks that co-elute with or overlap our this compound peak, making accurate quantification difficult. How can we resolve this issue?
-
Answer: Peak co-elution is a common challenge in the analysis of complex plant extracts. Here are several strategies to improve peak resolution in your HPLC analysis:
-
Optimize Mobile Phase Composition: The separation of compounds on a reversed-phase column (like a C18) is highly dependent on the mobile phase. A common mobile phase for artemisinin and its precursors is a mixture of acetonitrile (B52724) and water.[10][11] Experiment with different ratios of acetonitrile and water, or introduce a third solvent like methanol (B129727) to modify the selectivity of your separation.[11] Adding a small amount of acid, such as phosphoric acid or acetic acid, can also improve peak shape and resolution for acidic compounds.[10][12]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Increasing the column temperature can decrease solvent viscosity and improve mass transfer, which may lead to sharper peaks and better separation.
-
Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can significantly improve the separation of complex mixtures. A gradient allows you to start with a weaker mobile phase to retain and separate early-eluting compounds and gradually increase the solvent strength to elute more retained compounds like this compound.
-
Sample Preparation: The presence of a large number of co-extractives can overload the column and lead to poor separation. Consider a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering compounds.
-
Issue 3: Elicitor Treatment Did Not Increase this compound Yield
-
Question: We treated our Artemisia annua plants (or cell cultures) with an elicitor (e.g., methyl jasmonate), but did not observe a significant increase in this compound production. What could be the reason for this?
-
Answer: The effectiveness of elicitor treatments can be influenced by a variety of factors. Here are some potential reasons why your elicitation might not have been successful and how to troubleshoot them:
-
Elicitor Concentration and Timing: The concentration of the elicitor and the duration of the treatment are critical. An optimal concentration exists for each elicitor; concentrations that are too low may not induce a response, while concentrations that are too high can be toxic to the plant or cell culture.[13] Similarly, the response to an elicitor is often transient, with gene expression and metabolite accumulation peaking at specific time points after treatment.[14][15] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
-
Plant Developmental Stage: The responsiveness of Artemisia annua to elicitors can vary with the developmental stage of the plant. Younger plants or specific tissues may be more responsive than older ones.
-
Application Method: The method of applying the elicitor can impact its uptake and effectiveness. For whole plants, spraying the leaves is a common method. For cell cultures, the elicitor is added directly to the medium.[16] Ensure that the application method allows for efficient delivery of the elicitor to the target tissues.
-
Environmental Conditions: Factors such as light and temperature can influence the plant's response to elicitors. For example, jasmonic acid treatment in the presence of light has been shown to be effective in inducing artemisinin biosynthesis genes.[17]
-
Data Presentation
Table 1: Effect of Different Elicitors on Artemisinin Yield in Artemisia annua
| Elicitor | Concentration | Treatment Duration | Fold Increase in Artemisinin Yield | Reference |
| Methyl Jasmonate | 200 µM | 6 days | ~6 | [18] |
| Chitosan | 150 mg/L | 6 days | ~6 | [18] |
| Yeast Extract | 2 mg/mL | 6 days | ~3.6 | [18] |
| Salicylic (B10762653) Acid | 5 mM | 24 hours | ~2.34 | [19] |
| Gibberellic Acid | Not Specified | Not Specified | Increase observed | [14] |
Note: The yield of this compound is expected to correlate with the yield of artemisinin, as it is a direct precursor.
Table 2: Comparison of Extraction Solvents for Artemisinin from Artemisia annua
| Solvent | Extraction Efficiency | Selectivity | Reference |
| Hexane | ~75% | High (less polar impurities) | [3] |
| Ethanol | Quantitative (approaching 100%) | Lower (co-extracts more polar impurities) | [3] |
| Petroleum Ether | Commonly used in commercial extraction | High (similar to hexane) | [20] |
| Supercritical CO2 | Variable, can be optimized with co-solvents | High | [6][7] |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Artemisia annua Leaves
This protocol describes a standard laboratory-scale solvent extraction procedure.
-
Preparation of Plant Material:
-
Harvest fresh leaves from Artemisia annua plants, preferably before the flowering stage.
-
Dry the leaves at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried leaves to a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered leaf material and place it in a flask.
-
Add 100 mL of ethanol (or another solvent of choice) to the flask.
-
Stir the mixture at room temperature for 24 hours. For improved efficiency, a soxhlet apparatus can be used, or the extraction can be performed with the aid of ultrasonication for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified to remove chlorophyll (B73375) and other impurities. One common method is to redissolve the extract in a minimal amount of solvent and pass it through a short column of silica (B1680970) gel or treat it with activated charcoal.[2]
-
Protocol 2: Methyl Jasmonate Elicitation of Artemisia annua Plantlets
This protocol outlines a method for treating Artemisia annua plantlets with methyl jasmonate to induce the biosynthesis of this compound.
-
Plant Material:
-
Use healthy, well-established Artemisia annua plantlets grown under controlled conditions (e.g., in a growth chamber or greenhouse).
-
-
Elicitor Preparation:
-
Prepare a stock solution of methyl jasmonate (MeJA) in ethanol.
-
Dilute the stock solution with distilled water to the desired final concentration (e.g., 100 µM). The final ethanol concentration should be low (e.g., <0.1%) to avoid solvent effects. Include a control group treated with the same concentration of ethanol in water.
-
-
Elicitation:
-
Spray the leaves of the plantlets with the MeJA solution until runoff. Ensure even coverage of all leaf surfaces.
-
Treat the control group of plantlets with the mock solution (water with the same low concentration of ethanol).
-
-
Incubation and Harvest:
-
Place the treated and control plantlets back in their growth environment.
-
Harvest the leaves at different time points after elicitation (e.g., 24, 48, 72 hours) to determine the optimal time for precursor accumulation.
-
Immediately freeze the harvested leaves in liquid nitrogen and store them at -80°C until extraction and analysis.
-
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Extract the plant material as described in Protocol 1.
-
Redissolve a known amount of the dried extract in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid. The optimal ratio may need to be determined empirically.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at several concentrations.
-
Inject the prepared samples and the standards into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.
-
Mandatory Visualizations
Caption: Simplified biosynthetic pathway of artemisinin from the central precursor FPP.
Caption: Jasmonate signaling pathway regulating artemisinin biosynthesis in Artemisia annua.[21][22][23][24][25]
Caption: General experimental workflow for optimizing and quantifying this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Supercritical CO2 extraction of artemisinin from Artemisia annua plant and the biotechnological production of artemisinin precursors: A dual-focus review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmv.org [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Time-course analysis of the artemisinin biosynthesis, and expression of genes coding for artemisinin pathway enzymes, in response to exogenous salicylic and gibberellic acids [biotechnologia-journal.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transcriptome Analysis of Genes Associated with the Artemisinin Biosynthesis by Jasmonic Acid Treatment under the Light in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ijrdo.org [ijrdo.org]
- 20. researchgate.net [researchgate.net]
- 21. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Jasmonate promotes artemisinin biosynthesis by activating the TCP14-ORA complex in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2024.sci-hub.se [2024.sci-hub.se]
- 24. Jasmonate- and abscisic acid-activated AaGSW1-AaTCP15/AaORA transcriptional cascade promotes artemisinin biosynthesis in Artemisia annua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Arteannuic Alcohol
Welcome to the technical support center for the chemical synthesis of arteannuic alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for challenges encountered during the synthesis process.
Troubleshooting Guide
This guide addresses common issues encountered during the chemical synthesis of this compound, primarily focusing on the reduction of artemisinic acid or its derivatives.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) can degrade with improper storage. 2. Insufficient Reagent: The molar ratio of the reducing agent to the starting material may be too low. 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 4. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. | 1. Use a fresh, unopened container of NaBH₄ or test the activity of the existing batch on a standard ketone. 2. Increase the molar equivalents of NaBH₄. Start with a 2:1 ratio (NaBH₄:substrate) and increase incrementally.[1] 3. Allow the reaction to warm gradually to 0°C or room temperature after the initial low-temperature addition of the reagent. Monitor progress via Thin Layer Chromatography (TLC).[1] 4. Ensure complete dissolution of artemisinic acid in the solvent (e.g., methanol (B129727), ethanol) before cooling and adding the reducing agent. |
| Incomplete Reaction (Starting Material Remains) | 1. Short Reaction Time: The reaction was not allowed to proceed to completion. 2. Insufficient Reagent Addition: The amount of reducing agent was consumed before all the starting material reacted. 3. Reagent Decomposition: The reducing agent (e.g., NaBH₄) decomposed prematurely in an acidic or aqueous environment before the reduction was complete. | 1. Extend the reaction time and continue to monitor via TLC until the starting material spot disappears. 2. Add additional portions of the reducing agent to the reaction mixture, monitoring for gas evolution and changes on TLC. 3. Ensure the reaction solvent is anhydrous and that the reducing agent is added to a neutral or slightly basic solution. |
| Presence of Multiple Byproducts | 1. Over-reduction: A strong reducing agent or harsh conditions might reduce other functional groups. 2. Side Reactions: The reaction temperature may be too high, leading to side reactions like dehydration or rearrangement.[2] 3. Impure Starting Material: Impurities in the artemisinic acid can lead to additional products. | 1. Use a milder, more selective reducing agent. NaBH₄ is generally selective for aldehydes and ketones over esters and carboxylic acids. 2. Maintain a low temperature (e.g., -20°C to 5°C) during the addition of the reducing agent. 3. Purify the starting artemisinic acid via column chromatography or recrystallization before the reduction step. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the extractive workup phase. 2. Co-elution of Impurities: Byproducts or unreacted starting material have similar polarity to the desired this compound, making chromatographic separation difficult. 3. Product is an Oil, Fails to Crystallize: The presence of impurities can inhibit crystallization. | 1. Add a saturated brine solution (NaCl) during the workup to help break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution (e.g., increasing ethyl acetate (B1210297) in hexane) may be necessary. Test different solvent systems using TLC. 3. Re-purify the oily product using column chromatography. Ensure complete removal of the solvent before attempting crystallization again. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale method is the selective reduction of the carboxylic acid or aldehyde group of a suitable precursor, such as artemisinic acid or artemisinic aldehyde. For the reduction of a carboxylic acid to an alcohol, a reagent like sodium borohydride in the presence of an activator or a stronger hydride reagent might be used. For aldehydes, sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol (B145695) is a standard and effective choice.
Q2: How do I choose the right reducing agent for converting artemisinic acid to this compound?
A2: The choice depends on the specific functional group you are reducing.
-
For reducing artemisinic aldehyde to this compound: Sodium borohydride (NaBH₄) is ideal due to its high selectivity for aldehydes and ketones.
-
For reducing artemisinic acid (a carboxylic acid) to this compound: NaBH₄ alone is generally not effective for reducing carboxylic acids. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required, or NaBH₄ could be used in combination with an activating agent. However, stronger reagents may lack selectivity and could reduce other functional groups on the molecule.
Q3: What are the critical parameters to control during the reduction reaction?
A3: The most critical parameters are:
-
Temperature: The reaction should be initiated at a low temperature (0 to -20°C) to control the reaction rate and minimize side products.
-
Reagent Addition: The reducing agent should be added slowly and in small portions to manage the exothermic nature of the reaction and prevent temperature spikes.
-
Stoichiometry: The molar ratio of the reducing agent to the substrate must be carefully controlled to ensure complete conversion without causing over-reduction or unnecessary side reactions.
-
Reaction Monitoring: Frequent monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of complete conversion and to quench the reaction at the appropriate time.
Q4: My final product is not pure. What are the recommended purification techniques?
A4: The standard purification protocol involves:
-
Workup: Quenching the reaction, followed by liquid-liquid extraction to separate the product from inorganic salts and water-soluble components.
-
Column Chromatography: This is the most effective method for separating this compound from unreacted starting material and non-polar or highly polar byproducts. Silica (B1680970) gel is a common stationary phase, with an eluent system typically composed of a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can provide a highly pure final product. The presence of impurities can sometimes inhibit crystallization, requiring further chromatographic purification.
Q5: What are the expected yields and purity for this synthesis?
A5: While yields are highly dependent on the specific substrate, reagents, and reaction scale, analogous reductions in the artemisinin (B1665778) synthesis pathway report high yields. For example, the reduction of artemisinic acid to dihydroartemisinic acid can achieve yields of over 90%. With proper purification, the purity of the final product can exceed 99%.
Quantitative Data Summary
The following table summarizes typical yields and purity levels achieved in related reduction and purification processes in the artemisinin synthesis family.
| Process | Starting Material | Product | Reagent/Method | Reported Yield | Reported Purity | Reference |
| Reduction | Artemisinin | Dihydroartemisinin | NaBH₄ | ~90% | - | |
| Reduction | Artemisinic Acid | Dihydroartemisinic Acid | Diimide (from Hydrazine) | >90% | >95% | |
| Purification | Crude Artemisinin Extract | Crystalline Artemisinin | Diatomite-based protocol | ~60% (recovery) | ≥98% | |
| Purification | Semisynthetic Reaction Mixture | Crystalline Artemisinin | Seeded Cooling Crystallization | ~50% | 99.9% |
Experimental Protocols
Protocol: Reduction of an Aldehyde Precursor to this compound using Sodium Borohydride
This protocol is a representative procedure based on the standard reduction of carbonyl compounds in the artemisinin synthesis pathway.
Materials:
-
Artemisinic aldehyde (starting material)
-
Anhydrous Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
30% Acetic Acid in Methanol
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., 85:15 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve the artemisinic aldehyde (1.0 eq) in anhydrous methanol in a round-bottomed flask equipped with a magnetic stirrer. Place the flask in an ice-salt or dry ice-acetone bath and cool the solution to between -20°C and 0°C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (2.0 eq) to the cooled solution in small portions over 30-45 minutes. Monitor the internal temperature to ensure it remains low.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at low temperature for another hour. Monitor the reaction's progress by TLC. The product, this compound, should have a lower Rf value than the starting aldehyde.
-
Quenching: Once the starting material is consumed (as indicated by TLC), slowly add the 30% acetic acid/methanol solution dropwise to neutralize the excess NaBH₄ and adjust the pH to 5-6. Be cautious as hydrogen gas will evolve.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting white residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with ethyl acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Potential Side Reactions in Reduction
Caption: Desired reaction pathway versus potential side reactions.
References
Technical Support Center: Stability of Arteannuic Alcohol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of arteannuic alcohol in solution during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound, a sesquiterpene alcohol, can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or ambient light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the oxidation of the alcohol functional group and other susceptible parts of the molecule.
-
Solvent Type: The choice of solvent can impact the solubility and stability of this compound.
2. What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes an allylic alcohol and double bonds, the following degradation pathways are plausible:
-
Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The double bonds are also susceptible to oxidation.
-
Isomerization: The double bonds in the molecule may undergo isomerization under certain conditions.
-
Dehydration: As a secondary alcohol, it could undergo dehydration, especially under acidic conditions, to form additional double bonds.
-
Polymerization: Under stress conditions, terpene compounds can be prone to polymerization.
3. What solvents are recommended for dissolving and storing this compound?
For analytical purposes, HPLC-grade solvents such as methanol (B129727), ethanol, and acetonitrile (B52724) are commonly used. For biological assays, dimethyl sulfoxide (B87167) (DMSO) is often the solvent of choice for creating stock solutions, which are then further diluted in aqueous media. It is crucial to minimize the amount of DMSO in the final assay concentration. Preliminary studies on the stability of artemisinin, a related compound, suggest that ethanolic solutions can be stable for several months at room temperature. However, it is recommended to store all solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.
4. How can I monitor the stability of my this compound solution?
The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating method is one that can separate the intact this compound from its degradation products. By analyzing samples at different time points and under different storage conditions, you can quantify the remaining concentration of this compound and detect the formation of any degradation products.
Troubleshooting Guides
Problem 1: Rapid Loss of this compound Concentration in Solution
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| pH-Mediated Degradation | - Measure the pH of your solution. - If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer system that is compatible with your experiment. - Perform a pH stability study to determine the optimal pH range for your application. |
| Oxidation | - De-gas your solvents before use to remove dissolved oxygen. - Consider preparing and handling your solutions under an inert atmosphere (e.g., nitrogen or argon). - Add an antioxidant to your solution. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice of antioxidant will depend on its compatibility with your experimental system. |
| Thermal Degradation | - Store your stock and working solutions at low temperatures (-20°C or -80°C). - For experiments conducted at elevated temperatures, minimize the exposure time of the this compound solution to these conditions. - Include a time-course analysis in your experiment to understand the degradation kinetics at the experimental temperature. |
| Photodegradation | - Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. - Minimize exposure to ambient light during solution preparation and handling. |
Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - These new peaks are likely degradation products. - To confirm, perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. - If the unknown peaks are confirmed to be degradants, this indicates a stability issue that needs to be addressed using the steps outlined in Problem 1. |
| Contamination | - Ensure all glassware and equipment are scrupulously clean. - Analyze a solvent blank to check for contaminants from the solvent or HPLC system. - If using a complex matrix (e.g., cell culture media), analyze a matrix blank to identify any interfering peaks. |
| Impurity in the Starting Material | - Obtain a certificate of analysis for your this compound standard to check for known impurities. - If possible, use a high-purity standard (>98%). |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, place a solution of this compound in a suitable solvent in an oven at 60°C for 48 hours.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both samples by HPLC.
-
3. Analysis:
-
Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any newly formed peaks (degradation products). A mass spectrometer detector can be used to help identify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound stability issues.
References
troubleshooting low yield in arteannuic alcohol purification
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the purification of arteannuic alcohol.
Frequently Asked Questions (FAQs)
Q1: My overall yield of pure this compound is significantly lower than expected. Where should I begin troubleshooting?
Low overall yield can result from losses at multiple stages of the synthesis and purification process. A systematic approach is crucial. The main stages to investigate are: the initial reduction reaction, the aqueous workup and extraction, and the final chromatographic purification. Analyzing a sample from each stage can help pinpoint where the product is being lost.
Caption: Workflow for this compound production and key loss points.
Q2: How can I verify if the reduction of arteannuic acid to this compound was successful and complete?
Incomplete conversion is a common source of low yield. Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the composition of your crude reaction mixture before beginning purification.
TLC Analysis:
-
Spotting: On a silica (B1680970) gel TLC plate, spot the arteannuic acid starting material, the crude reaction mixture, and a co-spot (starting material and crude mixture in the same lane).
-
Elution: Develop the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.
-
Visualization: Visualize the plate using a suitable stain (e.g., potassium permanganate (B83412) or vanillin), as allylic alcohols are often UV-inactive.
Interpreting the Results:
-
Successful Reaction: The crude mixture lane should show a new, major spot corresponding to this compound, with little to no spot at the Rf of the starting material.
-
Incomplete Reaction: A significant spot corresponding to the arteannuic acid starting material will be visible in the crude mixture lane.
| Table 1: Illustrative TLC Analysis for Reaction Monitoring | |
| Compound | Expected Rf (3:1 Hexane:EtOAc) |
| Arteannuic Acid (more polar) | ~0.2 |
| This compound (less polar) | ~0.5 |
| Non-polar byproducts | > 0.7 |
Q3: I'm losing a significant amount of product during column chromatography. What could be the cause?
Substantial product loss during silica gel chromatography is a critical issue. While specific data on this compound is limited, studies on the closely related compound, artemisinin, show that purification on a normal phase silica-gel column can result in low recovery, potentially as low as 54.4%.[1][2] This may be due to the interaction of sensitive functional groups with the acidic surface of the silica gel.[1][2] this compound, as a primary allylic alcohol, may be susceptible to rearrangement or degradation on acidic stationary phases.
Caption: Decision tree for troubleshooting low yield in chromatography.
| Table 2: Troubleshooting Low Yield During Chromatographic Purification | ||
| Symptom | Potential Cause | Recommended Solution |
| Significant mass loss; material does not elute from the column. | Irreversible Adsorption/Degradation: The allylic alcohol may be reacting with the acidic surface of standard silica gel.[1][2] | 1. Deactivate the silica gel by pre-treating with a base (e.g., triethylamine (B128534) in the eluent).2. Switch to a less acidic stationary phase like neutral alumina. |
| Broad, tailing peaks during elution. | Poor Separation/Interaction: The compound is interacting too strongly with the stationary phase. | 1. Optimize the solvent system; add a small amount of a more polar solvent like methanol.2. Consider reverse-phase chromatography if the issue persists. |
| Product is found in many fractions with impurities. | Column Overload/Poor Packing: Too much crude material was loaded, or the column was not packed uniformly. | 1. Reduce the amount of crude material loaded (typically 1-5% of silica weight).2. Ensure proper column packing technique to avoid channels. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using flash chromatography with standard silica gel. Modifications may be necessary based on the specific impurity profile.
1. Preparation of the Slurry:
-
Determine the required amount of silica gel (typically 50-100 times the weight of the crude material).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity eluent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate). Ensure there are no clumps.
2. Packing the Column:
-
Secure the column vertically. Add a small layer of sand to the bottom.
-
Pour the silica slurry into the column. Use gentle pressure from a pump or bulb to pack the bed evenly, ensuring no air bubbles or cracks form.
-
Add a protective layer of sand on top of the packed silica bed.
3. Loading the Sample:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the initial eluent and carefully pipette it onto the top sand layer.
4. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system and collect fractions.
-
Gradually increase the polarity of the eluent to move the this compound down the column. Monitor the elution process using TLC.
-
Combine the pure fractions containing the desired product.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
| Table 3: Recommended Solvent Systems for Column Chromatography | |
| Stationary Phase | Mobile Phase (Eluent) |
| Normal Phase Silica Gel | Hexane / Ethyl Acetate Gradient (e.g., start at 95:5, increase to 80:20) |
| Normal Phase Silica Gel | Dichloromethane / Methanol Gradient (e.g., start at 99:1, increase to 95:5) |
| Neutral Alumina | Hexane / Ethyl Acetate Gradient |
| Reverse Phase (C18) | Acetonitrile / Water Gradient |
References
Technical Support Center: Chromatographic Analysis of Arteannuic Alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of arteannuic alcohol.
Troubleshooting Guide: Co-elution Issues
Question: I am observing peak tailing or a shoulder on my this compound peak. What could be the cause and how can I resolve it?
Answer:
Peak tailing or shoulders are common indicators of co-elution, where another compound is eluting very close to your analyte of interest, this compound. In the context of Artemisia annua extracts, several related sesquiterpenoids can be the source of this interference.
Potential Co-eluting Compounds:
-
Artemisinic acid: A primary precursor to this compound.
-
Dihydroartemisinic acid (DHAA): Another key precursor in the artemisinin (B1665778) biosynthetic pathway.[1]
-
Arteannuin B: A common sesquiterpenoid lactone found in Artemisia annua.[2][3]
-
Artemisitene: A structurally related compound.[2]
-
Other terpenoids: Camphor, 1,8-cineole, and artemisia ketone are also present in extracts and could potentially interfere depending on the chromatographic conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing co-elution issues.
Recommended Actions:
-
Confirm Co-elution: Utilize a Diode Array Detector (DAD) to perform peak purity analysis across the peak. If the UV spectra are not consistent, co-elution is likely occurring. Alternatively, a mass spectrometer (MS) can identify different m/z values across the peak.
-
Method Optimization:
-
Mobile Phase Adjustment: If using Reverse-Phase HPLC (the most common method), altering the acetonitrile/water or methanol (B129727)/water ratio can significantly impact selectivity. Adding a small percentage of a third solvent, like methanol to an acetonitrile/water mobile phase, can also modify selectivity.
-
Gradient Modification: If using a gradient elution, try making the gradient shallower to increase the separation between closely eluting peaks.
-
Column Chemistry: If mobile phase adjustments are insufficient, changing the stationary phase chemistry may be necessary. A standard C18 column is often used, but a different phase (e.g., Phenyl-Hexyl) might offer different selectivity for these structurally similar compounds.
-
Temperature Control: Adjusting the column temperature can influence selectivity and efficiency. Try analyzing at a lower or higher temperature to see if resolution improves.
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for HPLC analysis of this compound?
A1: A good starting point for the analysis of this compound and related precursors in Artemisia annua extracts is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water |
| Initial Gradient | 60-65% Acetonitrile in Water |
| Detection | UV at a low wavelength (e.g., 210-216 nm) or Evaporative Light Scattering Detector (ELSD) |
| Flow Rate | 0.6 - 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30-45 °C |
Note: Since this compound lacks a strong chromophore, derivatization might be necessary for sensitive UV detection, or alternative detectors like ELSD or MS are recommended.
Q2: Can I use Gas Chromatography (GC) for the analysis of this compound?
A2: Yes, GC-MS is a viable technique for analyzing this compound and other volatile to semi-volatile compounds in Artemisia annua extracts. Derivatization may be required to improve the volatility and thermal stability of this compound.
Potential Co-eluting Compounds in GC:
-
Artemisia ketone
-
Camphor
-
1,8-Cineole
-
Other sesquiterpenoids and monoterpenoids
Considerations for GC analysis:
-
Column: A non-polar or medium-polarity column (e.g., HP-5MS) is a common choice.
-
Temperature Program: A programmed temperature ramp is necessary to separate the various components of the extract.
-
Injector Temperature: Ensure the injector temperature is high enough to volatilize the analyte without causing degradation.
Q3: My sample matrix is very complex. How can I reduce interferences before chromatographic analysis?
A3: Proper sample preparation is crucial for minimizing co-elution issues and protecting your analytical column.
Experimental Workflow for Sample Preparation and Analysis:
Caption: General workflow for sample preparation and analysis.
Recommended Cleanup Steps:
-
Liquid-Liquid Extraction (LLE): Can be used to partition your analyte of interest away from more polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): An effective technique for cleaning up complex extracts. A C18 SPE cartridge can be used to retain this compound and related compounds while washing away more polar impurities. The target analytes can then be eluted with a stronger organic solvent.
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound and Precursors
This protocol is a general guideline based on methods for artemisinin and its precursors. Optimization will be required for your specific instrumentation and sample matrix.
-
Sample Preparation:
-
Extract 1g of dried, ground Artemisia annua leaves with 20 mL of hexane or ethanol by sonication for 30 minutes.
-
Filter the extract through a 0.45 µm syringe filter.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: ELSD or Mass Spectrometer (if available). For UV detection, use 216 nm, but be aware of potential sensitivity limitations.
-
Protocol 2: GC-MS Analysis of Volatile and Semi-Volatile Compounds
This is a general protocol for the analysis of compounds in Artemisia annua essential oil, which would include this compound.
-
Sample Preparation:
-
Perform hydrodistillation on the plant material to obtain the essential oil.
-
Alternatively, use a solvent extract as prepared for HPLC and perform derivatization (e.g., silylation) if necessary to improve volatility.
-
Dilute the oil or derivatized extract in a suitable solvent (e.g., hexane).
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-500 m/z.
-
References
preventing oxidation of arteannuic alcohol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of arteannuic alcohol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a sesquiterpenoid and a critical precursor in the biosynthetic pathway of artemisinin (B1665778), a potent antimalarial drug.[1] Ensuring its stability and preventing oxidation is crucial for maintaining its purity and reactivity for subsequent conversion to artemisinin or other derivatives. Degradation can lead to reduced yields and the formation of impurities that may complicate downstream processes.
Q2: What are the primary factors that cause the oxidation of this compound during storage?
A2: The primary factors that contribute to the oxidation of this compound are exposure to oxygen, light (photostability), and elevated temperatures. Like other terpene alcohols, this compound is susceptible to autoxidation, a process that can be initiated or accelerated by these environmental factors.
Q3: How does oxidation affect the chemical structure of this compound?
A3: Oxidation of the alcohol group in this compound can lead to the formation of the corresponding aldehyde (arteannuic aldehyde) and subsequently the carboxylic acid (arteannuic acid). The double bonds present in the molecule are also susceptible to oxidation, potentially forming epoxides or other oxygenated derivatives. These transformations alter the chemical properties of the compound and may render it unsuitable for its intended use.
Q4: What are the general recommended storage conditions for this compound?
A4: To minimize oxidation, this compound should be stored in a cool, dark, and inert environment. Specifically, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at a reduced temperature.
Troubleshooting Guide: Preventing Oxidation
Problem: I am observing degradation of my this compound sample, what could be the cause and how can I prevent it?
This guide will help you troubleshoot and mitigate the oxidation of your this compound samples.
Step 1: Identify the Potential Cause(s) of Oxidation
Review your current storage and handling procedures to identify potential exposure to the primary degradation factors:
-
Oxygen Exposure:
-
Is the container tightly sealed?
-
Was the container flushed with an inert gas (e.g., argon or nitrogen) before sealing?
-
How frequently is the container opened? Each opening introduces atmospheric oxygen.
-
-
Light Exposure:
-
Is the container transparent or amber-colored?
-
Is the sample stored in a dark location or exposed to ambient light?
-
-
Temperature:
-
At what temperature is the sample stored?
-
Are there any temperature fluctuations in the storage location?
-
Step 2: Implement Corrective Actions
Based on the potential causes identified, implement the following corrective actions:
| Potential Cause | Corrective Action |
| Oxygen Exposure | - Store in a tightly sealed container with a secure cap. - Before sealing, purge the headspace of the container with a stream of inert gas (argon or nitrogen) for 1-2 minutes. - For frequently accessed samples, consider aliquoting into smaller, single-use vials to minimize repeated exposure of the bulk material to air. |
| Light Exposure | - Store in an amber glass vial or a container wrapped in aluminum foil to protect from light. - Keep the container in a dark storage location, such as a cabinet or refrigerator. |
| Elevated Temperature | - Store at a reduced and controlled temperature. For long-term storage, -20°C is recommended. For short-term storage, 2-8°C is acceptable. - Avoid storing in locations with significant temperature fluctuations. |
Step 3: Consider the Use of Antioxidants
For long-term storage or if the sample will be subjected to conditions where complete exclusion of oxygen is difficult, the addition of an antioxidant can be beneficial.
-
Which antioxidants are suitable?
-
Lipid-soluble antioxidants are generally effective for protecting terpenes.[2]
-
Commonly used antioxidants include Butylated Hydroxytoluene (BHT) and Vitamin E (alpha-tocopherol).
-
-
How much antioxidant should I add?
-
A typical starting concentration is 0.01% to 0.1% (w/w) of the antioxidant relative to the mass of the this compound. The optimal concentration may need to be determined empirically.
-
Data on this compound Stability
The following table provides a summary of the expected stability of this compound under various storage conditions. The degradation rates are illustrative and based on general knowledge of terpene alcohol stability. Actual rates should be determined experimentally.
| Storage Condition | Temperature (°C) | Atmosphere | Light Exposure | Expected Purity after 6 Months |
| Ideal | -20 | Inert (Argon/Nitrogen) | Dark | >99% |
| Good | 4 | Inert (Argon/Nitrogen) | Dark | >98% |
| Acceptable | 4 | Air | Dark | 95-98% |
| Poor | 25 (Room Temp) | Air | Dark | 90-95% |
| Very Poor | 25 (Room Temp) | Air | Ambient Light | <90% |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a method for assessing the stability of this compound under different storage conditions.
1. Materials:
- This compound
- HPLC-grade solvent for dissolution (e.g., ethanol (B145695) or acetonitrile)
- Amber HPLC vials with septa caps
- Inert gas (argon or nitrogen) supply
- Climate-controlled storage chambers (e.g., refrigerator at 4°C, freezer at -20°C, and an incubator at 25°C)
- Light-proof containers (e.g., aluminum foil)
- HPLC system with a UV detector
2. Procedure:
- Prepare a stock solution of this compound in the chosen HPLC-grade solvent at a known concentration.
- Aliquot the stock solution into amber HPLC vials.
- Divide the vials into different groups for each storage condition to be tested (e.g., -20°C/Dark/Inert, 4°C/Dark/Inert, 25°C/Dark/Air, 25°C/Light/Air).
- For the "Inert" atmosphere groups, gently bubble argon or nitrogen through the solution for 1-2 minutes and then seal the vials immediately.
- For the "Light" exposure group, do not wrap the vials in foil. For "Dark" groups, wrap the vials in aluminum foil.
- Place each group of vials in their respective temperature-controlled storage chambers.
- At specified time points (e.g., T=0, 1 month, 3 months, 6 months), remove one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by HPLC to determine the concentration of this compound. A decrease in concentration over time indicates degradation.
3. Data Analysis:
- Plot the concentration of this compound versus time for each storage condition.
- Calculate the degradation rate for each condition.
Protocol 2: Application of an Antioxidant to Stabilize this compound
This protocol describes how to add an antioxidant to a sample of this compound.
1. Materials:
- This compound
- Antioxidant (e.g., BHT or Vitamin E)
- Volumetric flask
- Analytical balance
- Appropriate solvent (e.g., ethanol)
2. Procedure:
- Determine the mass of the this compound to be stabilized.
- Calculate the required mass of the antioxidant to achieve the desired concentration (e.g., 0.1% w/w).
- Accurately weigh the calculated amount of the antioxidant.
- If the this compound is in a solid form, dissolve both the this compound and the antioxidant in a minimal amount of a suitable solvent in a volumetric flask. Ensure complete dissolution. If the this compound is in a solution, dissolve the antioxidant directly into the solution.
- Thoroughly mix the solution to ensure uniform distribution of the antioxidant.
- Store the stabilized solution under the recommended conditions (cool, dark, and preferably under an inert atmosphere).
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with Arteannuic Alcohol
Welcome to the technical support center for arteannuic alcohol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your work with this lipophilic sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound (also known as artemisinic alcohol) is a natural product and a key precursor in the biosynthesis of artemisinin (B1665778), a potent antimalarial drug.[1] Like many other sesquiterpenoids, it is a lipophilic molecule with a high LogP value (a measure of lipophilicity), indicating poor water solubility.[2] This low aqueous solubility can pose significant challenges for researchers, particularly when preparing solutions for in vitro and in vivo assays, as the compound may precipitate out of aqueous-based media, leading to inaccurate and unreliable experimental results.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on its chemical properties and data from the closely related compound artemisinin, the following solvents are recommended for dissolving this compound:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. It is the most common choice for preparing high-concentration stock solutions for biological assays.
-
Ethanol (B145695) (EtOH): High-percentage ethanol (e.g., 95-100%) is also an effective solvent.
-
Methanol (MeOH): Methanol can be used, particularly for analytical purposes such as preparing standards for chromatography.
-
Acetone: This is another suitable organic solvent for dissolving this compound.
-
Ethyl Acetate: This solvent can also be used, especially in extraction and purification processes.
Q3: My this compound is not dissolving in my chosen organic solvent. What should I do?
If you are having trouble dissolving this compound, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution gently in a water bath (typically to 37-50°C). Be cautious, as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to provide energy to break up the solute particles and enhance dissolution.
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in the dissolution process.
-
Increase Solvent Volume: If the concentration is too high, you may be exceeding the solubility limit of the solvent. Try adding more solvent to decrease the concentration.
-
Try an Alternative Solvent: If one solvent is not effective, another from the recommended list may work better. DMSO is generally the most powerful solvent for this class of compounds.
Q4: My compound dissolves in the organic solvent, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
This is a very common issue when working with lipophilic compounds. Here are some strategies to overcome this:
-
Reduce the Final Concentration: You may be exceeding the solubility of the compound in the final aqueous medium. Try working with a lower final concentration of this compound in your assay.
-
Optimize the Co-solvent Concentration: The final concentration of the organic solvent (co-solvent) in your assay medium is critical. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[3] However, this concentration may not be sufficient to keep your compound in solution. It is essential to perform a solvent tolerance study on your specific cell line to determine the maximum permissible concentration that does not affect the experimental outcome.
-
Use a Co-solvent System: Instead of a single organic solvent, a mixture of solvents can sometimes improve solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) 400 might be more effective than DMSO alone.
-
pH Adjustment: Although less common for neutral compounds like this compound, for compounds with ionizable groups, adjusting the pH of the aqueous buffer can sometimes improve solubility.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the solubility of lipophilic compounds.
Quantitative Solubility Data
Table 1: Solubility of Artemisinin in Various Solvents
| Solvent | Solubility (at 20-25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~103.7 mg/mL | A highly effective solvent for creating concentrated stock solutions. |
| Acetone | High | Good solubility, suitable for various applications. |
| Ethyl Acetate | High | Often used in extraction and purification. |
| Chloroform | High | A good solvent, but its use is often limited due to toxicity. |
| Ethanol | Moderate | Solubility is dependent on the percentage of ethanol; higher percentages are more effective. |
| Methanol | Moderate | Suitable for analytical standard preparation. |
| Isopropanol | ~8.45 mg/mL | A greener alternative to some other organic solvents. |
| Toluene | High | Good solubility, but with toxicity concerns. |
| Propylene Glycol | ~0.6 mg/mL | Low solubility. |
| Water | Very Low | This compound is considered practically insoluble in water. |
Disclaimer: The data in this table is for artemisinin and should be used as an estimate for this compound. It is strongly recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Add Solvent: Transfer the weighed compound to a sterile vial. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolve the Compound: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath until the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Tolerated Solvent Concentration for a Cell-Based Assay
This protocol outlines the steps to determine the highest concentration of your chosen solvent (e.g., DMSO) that does not significantly affect the viability of your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
The organic solvent to be tested (e.g., DMSO)
-
96-well cell culture plates
-
A cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at the optimal density for your assay and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Prepare a serial dilution of your solvent in complete cell culture medium. A typical range to test would be from 0.01% to 2.0% (v/v). Also, include a "medium only" control (0% solvent).
-
Treat the Cells: Remove the old medium from the cells and add the prepared solvent dilutions to the respective wells. It is recommended to have at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Normalize the data to the "medium only" control wells, which represent 100% viability. Plot the cell viability (%) against the solvent concentration. The highest concentration of the solvent that does not cause a statistically significant decrease in cell viability is the maximum tolerated concentration for your future experiments.
Visual Guides
Below are diagrams to visually represent key workflows and concepts related to the solubility of this compound.
References
- 1. Artemisinic alcohol | C15H24O | CID 15983960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H24O | CID 6430725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Arteannuic Alcohol Content in Artemisia Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of arteannuic alcohol content in various Artemisia species, targeting researchers, scientists, and drug development professionals. This compound is a key sesquiterpenoid intermediate in the biosynthesis of the potent antimalarial drug, artemisinin (B1665778). Understanding its distribution and concentration across different Artemisia species is crucial for optimizing artemisinin production and exploring alternative sources of related bioactive compounds.
Quantitative Data Summary
The concentration of this compound and its derivatives varies significantly among different Artemisia species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound and related compounds in several Artemisia species. It is important to note that direct comparative studies quantifying this compound across a wide range of Artemisia species are limited. The data presented here is compiled from individual studies and highlights the need for more comprehensive comparative analyses.
| Species | Plant Part | Compound | Concentration (% of essential oil or dry weight) | Reference |
| Artemisia annua cv. Jwarharti | Root | cis-Arteannuic alcohol | 25.9% of essential oil | [1] |
| Artemisia annua | Root | cis-Arteannuic alcohol | Major component (25.9%) of essential oil | [2][3] |
| Artemisia annua (from various regions in India) | Not specified | Dihydroartemisinic alcohol | Present (quantification not specified) | |
| Artemisia annua | Not specified | Artemisia alcohol | Present (quantification not specified) | [2] |
| Artemisia dracunculus | Not specified | Artemisia alcohol | Present (quantification not specified) | [2] |
| Artemisia santonica | Not specified | Artemisia alcohol | Present (quantification not specified) | |
| Artemisia scoparia | Not specified | Artemisia alcohol | Present (quantification not specified) | |
| Artemisia annua | Not specified | Arteannuic acid | Present (semi-quantitative) | |
| Artemisia dracunculus | Not specified | Arteannuic acid | Present (semi-quantitative) | |
| Artemisia scoparia | Not specified | Arteannuic acid | Present (semi-quantitative) |
Note: The term "Artemisia alcohol" is used in some studies without explicit confirmation of its identity as this compound. Further analytical studies are required to confirm the exact chemical structure. The presence of dihydroartemisinic alcohol in some A. annua varieties suggests variations in the downstream enzymatic conversions of this compound.
Biosynthesis of this compound and Related Compounds
This compound is a pivotal intermediate in the biosynthetic pathway of artemisinin, which primarily occurs in the glandular secretory trichomes of Artemisia annua. The pathway begins with the cyclization of farnesyl pyrophosphate (FPP) to form amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS). Subsequently, the cytochrome P450 enzyme CYP71AV1, in conjunction with cytochrome P450 reductase (CPR), catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, which is then further oxidized to artemisinic aldehyde and artemisinic acid.
Caption: Biosynthetic pathway of artemisinin in Artemisia annua.
Experimental Protocols
The extraction and quantification of this compound and related sesquiterpenoids from Artemisia species typically involve the following steps:
Plant Material and Extraction
-
Plant Material: Aerial parts (leaves, stems, and flowers) or roots of Artemisia species are collected and air-dried or freeze-dried. The plant material is then ground into a fine powder.
-
Extraction:
-
Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent such as hexane, ethanol, or a mixture of solvents. Maceration, Soxhlet extraction, or ultrasound-assisted extraction (UAE) can be employed.
-
Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction is another method used for the extraction of sesquiterpenoids from Artemisia annua.
-
Essential Oil Distillation: For volatile compounds like this compound, hydrodistillation or steam distillation is used to extract the essential oil.
-
Analytical Quantification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in essential oils and plant extracts.
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Temperature Program: A programmed temperature gradient is employed to separate the different components of the extract.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each compound is calculated from the peak areas in the total ion chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound is required.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS) can also be used for the quantification of less volatile or thermolabile sesquiterpenoids.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is often used as the mobile phase in a gradient or isocratic elution mode.
-
Detection: As this compound lacks a strong chromophore, derivatization might be necessary for UV detection. Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are more suitable for its direct detection and quantification.
-
Caption: Experimental workflow for this compound analysis.
References
A Comparative Guide to Artemisinin Precursors: Dihydroartemisinic Acid vs. Arteannuic Alcohol
For Researchers, Scientists, and Drug Development Professionals
The semi-synthesis of the vital antimalarial compound, artemisinin (B1665778), has been a pivotal development in ensuring a stable and affordable global supply. This guide provides an objective comparison of two key precursors in the artemisinin biosynthetic and synthetic pathways: dihydroartemisinic acid (DHAA) and arteannuic alcohol. By examining their roles, conversion efficiencies, and the availability of supporting experimental data, this document aims to clarify their respective utility in the production of artemisinin.
Executive Summary
Dihydroartemisinic acid (DHAA) stands as the immediate and well-established precursor for the semi-synthesis of artemisinin. The chemical conversion of DHAA to artemisinin is a well-documented process with established industrial-scale protocols and quantifiable yields. In contrast, this compound is an earlier intermediate in the in vivo biosynthesis of artemisinin. While crucial within the plant, there is a notable absence of scientific literature detailing its direct, scalable chemical conversion to artemisinin. Therefore, for the purpose of semi-synthesis, DHAA is the significantly more relevant and utilized precursor.
Comparative Data on Artemisinin Synthesis
The following table summarizes the quantitative data available for the conversion of dihydroartemisinic acid to artemisinin. Due to a lack of available data for the direct chemical conversion of this compound to artemisinin, a direct quantitative comparison is not possible.
| Parameter | Dihydroartemisinic Acid (DHAA) | This compound |
| Role in Synthesis | Immediate precursor in semi-synthesis | Biosynthetic intermediate to artemisinic acid |
| Overall Yield to Artemisinin | ~40-60% from artemisinic acid (via DHAA)[1]; ~46-69% in continuous flow from DHAA[2] | Not reported in chemical synthesis literature |
| Source | Reduction of artemisinic acid (from fermentation or plant extraction)[2]; direct isolation from Artemisia annua waste streams. | Intermediate in the biosynthesis of artemisinic acid[3][4] |
| Industrial Scalability | Commercially demonstrated | Not demonstrated |
Biosynthetic and Semi-Synthetic Pathways
The following diagrams illustrate the relationship between this compound, dihydroartemisinic acid, and artemisinin in both the natural biosynthetic pathway and the established semi-synthetic route.
Experimental Protocols
Conversion of Dihydroartemisinic Acid to Artemisinin (Photochemical Method)
This protocol is a generalized representation based on published methodologies. Specific conditions may vary based on the scale and specific process optimizations.
Objective: To convert dihydroartemisinic acid to artemisinin via a photochemical oxidation reaction.
Materials:
-
Dihydroartemisinic acid (DHAA)
-
Solvent (e.g., methylene (B1212753) chloride, toluene, or a green solvent alternative)
-
Photosensitizer (e.g., tetraphenylporphyrin (B126558) (TPP) or Methylene Blue)
-
Acid (e.g., trifluoroacetic acid or sulfuric acid)
-
Oxygen source (compressed air or pure oxygen)
-
Photoreactor equipped with a suitable light source (e.g., LED lamp)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a photoreactor, dissolve dihydroartemisinic acid and a catalytic amount of the photosensitizer in the chosen solvent.
-
Oxygenation: Bubble a continuous stream of oxygen or air through the solution.
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., -10°C to room temperature) and add the acid catalyst.
-
Photoreaction: Irradiate the mixture with the light source. The reaction progress can be monitored by techniques such as HPLC or TLC. The reaction involves a singlet oxygen ene reaction with DHAA, followed by a Hock cleavage and subsequent oxidation and acid-mediated ring closure.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed to remove the acid and photosensitizer. The crude artemisinin is then purified, often by crystallization from a suitable solvent system, to yield the final product. A continuous flow setup for this process has been described to afford artemisinin in 46% overall yield from DHAA.
Note: The direct chemical conversion of this compound to artemisinin is not a well-documented process in the scientific literature, and therefore a detailed experimental protocol cannot be provided. Biosynthetically, this compound is oxidized to artemisinic aldehyde and then to artemisinic acid.
Discussion
The available evidence strongly indicates that dihydroartemisinic acid is the superior and only industrially relevant precursor for the semi-synthesis of artemisinin when compared to this compound. The reasons for this are multifaceted:
-
Proximity in the Synthetic Pathway: DHAA is the immediate precursor to artemisinin, requiring a single, albeit complex, photo-oxidative transformation to yield the final product. This compound, on the other hand, is several enzymatic steps removed from artemisinin in the biosynthetic pathway.
-
Established Chemical Conversion: The conversion of DHAA to artemisinin is a well-researched and optimized chemical process. Both batch and continuous flow methodologies have been developed and scaled for industrial production.
-
Availability from Multiple Sources: DHAA can be obtained through the chemical reduction of artemisinic acid, which can be produced in high titers through microbial fermentation. Additionally, DHAA can be isolated from the waste streams of traditional Artemisia annua extraction, offering a valuable opportunity for process intensification and waste valorization.
-
Lack of Data for this compound: There is a conspicuous absence of studies detailing the direct chemical conversion of isolated this compound to artemisinin. This suggests that this route is either not chemically feasible or is significantly less efficient than the pathway proceeding through artemisinic acid and DHAA.
Conclusion
For researchers and professionals in drug development and manufacturing, dihydroartemisinic acid is the clear precursor of choice for the semi-synthesis of artemisinin. Its position as the immediate precursor, coupled with well-established and scalable conversion protocols, makes it the focal point of current industrial efforts. While this compound plays a vital role in the natural biosynthesis of artemisinin within Artemisia annua, it does not feature as a practical starting material for semi-synthetic production based on the current body of scientific and technical literature. Future research and process development should continue to focus on optimizing the conversion of DHAA to artemisinin and improving the upstream production of DHAA from sustainable sources.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 4. Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Arteannuic Alcohol: Methodologies and Performance
For researchers, scientists, and drug development professionals, the accurate quantification of arteannuic alcohol, a key precursor in the biosynthesis of the potent antimalarial drug artemisinin (B1665778), is critical. This guide provides an objective comparison of analytical methodologies for the quantification of this compound and related compounds, supported by experimental data from published studies. While a specific, validated HPLC-UV method exclusively for this compound is not extensively documented, this guide draws comparisons from methods used for artemisinin and its other precursors, offering a solid foundation for method development and validation.
Comparison of Analytical Techniques
The quantification of this compound and its related compounds in Artemisia annua extracts presents analytical challenges due to the complexity of the plant matrix and the inherent properties of the analytes. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
Data Summary
The following table summarizes the performance characteristics of these methods based on available literature for artemisinin and its precursors. These parameters provide a benchmark for the expected performance of a validated method for this compound.
| Parameter | HPLC-UV | LC-MS | GC-MS |
| **Linearity (R²) ** | > 0.999[1] | > 0.99[2] | Not explicitly stated |
| Limit of Detection (LOD) | 2.73 µg/mL (Artemisinin)[3] | 1.3 ng/mL (Artemisinin) | Not explicitly stated |
| Limit of Quantification (LOQ) | 10.0 µg/mL (Artemisinin)[3] | 4.2 ng/mL (Artemisinin) | Not explicitly stated |
| Accuracy (% Recovery) | 100.1% (Artemisinin with derivatization)[1] | 96.25% - 103.59% (Artemisinin & precursors)[2] | Not explicitly stated |
| Precision (% RSD) | < 8% (Artemisinin)[3] | < 3.89% (Artemisinin)[4] | Not explicitly stated |
| Specificity | Moderate; may require derivatization or be prone to interference from matrix components.[5] | High; mass detection provides excellent specificity. | High; mass detection provides excellent specificity. |
| Throughput | High | High | Moderate |
| Cost | Low to Moderate | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for HPLC-UV, LC-MS, and GC-MS that can be adapted for the quantification of this compound.
HPLC-UV Method (Adapted from Artemisinin Analysis)
This method is a starting point and would require optimization and full validation for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.[6] For example, an isocratic mobile phase of 65:35 (v/v) acetonitrile:water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: this compound lacks a strong chromophore, which is a significant challenge for UV detection. Detection is often performed at low wavelengths, such as 210-220 nm.[6] Pre-column derivatization to introduce a UV-active moiety can be explored, a technique sometimes used for artemisinin.[7]
-
Sample Preparation: Extraction from plant material is typically performed with solvents like ethanol, hexane, or ethyl acetate.[5] The extract is then filtered and diluted in the mobile phase.
LC-MS Method for Simultaneous Analysis of Artemisinin and its Precursors
LC-MS offers higher sensitivity and specificity, making it well-suited for the analysis of low-concentration precursors like this compound.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and other precursors.[4][8]
GC-MS Method for Analysis of Artemisinin Precursors
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, including artemisinin precursors.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Temperature Program: A temperature gradient is typically used to separate the compounds of interest. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Mass spectra are recorded in full scan mode for identification and SIM mode for quantification.
Mandatory Visualizations
Experimental Workflow for HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Decision Tree for Analytical Method Selection
Caption: Decision Tree for Selecting an Analytical Method.
References
- 1. Analysis and Isolation of Potential Artemisinin Precursors from Waste Streams of Artemisia Annua Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous isolation of artemisinin and its precursors from Artemisia annua L. by preparative RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation, transfer and measurement uncertainty estimation of an HPLC-UV method for the quantification of artemisinin in hydro alcoholic extracts of Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of impurities in various crude A. annua extracts on the analysis of artemisinin by liquid chromatographic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of artemisinin in Artemisia annua L. by LC-MS with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Arteannuic Alcohol and Artemisinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of arteannuic alcohol, a precursor in the biosynthesis of artemisinin (B1665778), and artemisinin itself, a potent antimalarial and promising anticancer agent. While extensive research has elucidated the multifaceted biological effects of artemisinin, data on this compound remains comparatively scarce. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways to offer a clear and objective comparison for the scientific community.
Executive Summary
Artemisinin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, is renowned for its potent antimalarial activity, forming the backbone of modern combination therapies.[1] Its unique endoperoxide bridge is central to its mechanism of action.[2] Furthermore, a growing body of evidence highlights the significant anticancer properties of artemisinin and its derivatives, demonstrating effects such as the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[3][4]
In contrast, this compound, a biogenetic precursor to artemisinin, is significantly less studied for its own biological activities. The available, albeit limited, evidence suggests that it does not share the potent cytotoxic profile of artemisinin. This guide will delve into the specifics of what is currently known about both compounds.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative and qualitative data on the biological activities of this compound and artemisinin. It is important to note the significant disparity in the volume of research conducted on these two molecules.
| Biological Activity | This compound | Artemisinin |
| Antimalarial Activity | Data not available. | Potent activity against Plasmodium falciparum, including drug-resistant strains. IC50 values are typically in the nanomolar range.[2] |
| Anticancer Activity | Limited data. One study on arteannuic acid (a closely related precursor) showed no inhibition of viability in MDA-MB-231 breast cancer cells. | Broad-spectrum anticancer activity demonstrated in numerous cancer cell lines including leukemia, colon, melanoma, breast, ovarian, prostate, central nervous system, and renal cancer cells. IC50 values vary widely depending on the cell line, typically ranging from the low micromolar to higher concentrations.[3] |
| Mechanism of Action | Not well-elucidated. Lacks the endoperoxide bridge crucial for artemisinin's activity. | Primarily mediated by its endoperoxide bridge, which is activated by intraparasitic heme or intracellular free iron. This leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite and cancer cell proteins and lipids.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the biological activities of compounds like artemisinin.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., artemisinin) or vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vitro Antimalarial Activity: SYBR Green I-based Assay
This fluorescence-based assay is a widely used method for determining the susceptibility of Plasmodium falciparum to antimalarial drugs in vitro.
-
Parasite Culture: A chloroquine-sensitive or -resistant strain of P. falciparum is maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax, and incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Drug Preparation: The test compounds are serially diluted in appropriate solvent and then in culture medium to achieve the desired final concentrations.
-
Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are plated in 96-well plates with the serially diluted test compounds.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Data Acquisition: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA and thus the parasite growth. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and the complex signaling pathways modulated by artemisinin.
Conclusion
The existing scientific literature overwhelmingly supports the potent and pleiotropic biological activities of artemisinin, particularly in the contexts of malaria and cancer. Its mechanism of action, centered on the iron-mediated cleavage of its endoperoxide bridge, is well-characterized. In stark contrast, this compound, a biosynthetic precursor, remains largely unexplored for its own pharmacological potential. The limited available data suggests it lacks the significant cytotoxic effects of artemisinin, which is consistent with the absence of the crucial endoperoxide moiety.
For researchers in drug development, this comparison highlights the critical importance of specific chemical structures for biological activity. While precursors in a biosynthetic pathway are essential for the synthesis of the final active compound, they do not necessarily share its pharmacological properties. Further investigation into the biological activities of this compound and other artemisinin precursors could potentially uncover novel, albeit likely different, therapeutic properties. However, based on current knowledge, artemisinin and its derivatives remain the primary focus for clinical development due to their demonstrated and potent biological effects.
References
A Comparative Guide to Assessing the Purity of Synthesized Arteannuic Alcohol
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients and their precursors is paramount. Arteannuic alcohol, a critical intermediate in the synthesis of the antimalarial drug artemisinin (B1665778), is produced through various chemical and biosynthetic methods. This guide provides a comparative overview of common analytical techniques used to assess the purity of synthesized this compound, alongside detailed experimental protocols and a discussion of potential impurities.
Comparison of Analytical Methods for Purity Assessment
The purity of this compound can be determined using several analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and resolution. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.
| Analytical Method | Principle | Common Impurities Detected | Reported Purity Levels (of related precursors) | Key Advantages |
| HPLC-UV | Separation based on polarity, with UV detection. | Arteannuin B, Dihydroartemisinic acid (DHAA), Artemisinic acid (AA), Deoxyartemisinin | >99.0% for DHAA after crystallization[1] | Robust, quantitative, widely available. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Deoxyartemisinin, Dihydro-epi-deoxyarteannuin B[2] | Not explicitly reported for this compound | High sensitivity and specificity for volatile impurities. |
| NMR Spectroscopy | Analysis of molecular structure based on nuclear magnetic resonance. | Can identify a wide range of structural impurities and residual solvents. | Not explicitly reported for this compound | Provides detailed structural information, non-destructive. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to allow for replication and validation of purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of this compound and its related impurities.
Instrumentation:
-
Agilent 1100 series or equivalent HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical gradient could be 60% acetonitrile and 40% water.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210-220 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C.
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile impurities that may be present in the synthesized this compound.
Instrumentation:
-
Agilent GC-MS system or equivalent.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV. The mass range can be set from 40 to 400 amu.
Sample Preparation:
-
Dissolve the this compound sample in a volatile organic solvent like hexane (B92381) or ethyl acetate.
-
The concentration should be adjusted to be within the linear range of the detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment without the need for a reference standard for every impurity.
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte, such as dimethyl sulfoxide (B87167) (DMSO) or maleic acid, can be used for quantitative NMR (qNMR).
-
Acquisition: A standard proton (¹H) NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For quantitative analysis, a longer relaxation delay (D1) is crucial.
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add the deuterated solvent and ensure complete dissolution.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the synthesis and analysis of this compound, the following diagrams are provided.
Artemisinin Biosynthetic Pathway
The synthesis of this compound is a key step in the biosynthetic pathway of artemisinin.
Caption: Simplified biosynthetic pathway of artemisinin highlighting the position of this compound.
Analytical Workflow for Purity Assessment
A logical workflow for the comprehensive purity assessment of a synthesized this compound sample.
References
Comparative Transcriptomics of High vs. Low Artemisinic Alcohol Producing Strains: A Guide for Researchers
A deep dive into the genetic blueprints of Artemisia annua strains offers a roadmap for enhancing the production of artemisinic alcohol, a critical precursor to the antimalarial drug artemisinin (B1665778). This guide provides a comparative analysis of high and low-producing strains, detailing the transcriptomic differences, underlying metabolic pathways, and the experimental protocols to empower further research and development in drug manufacturing.
The global demand for artemisinin-based combination therapies (ACTs) to combat malaria necessitates the development of Artemisia annua strains with consistently high yields of artemisinic alcohol. Understanding the molecular mechanisms that differentiate high-artemisinin producing (HAP) and low-artemisinin producing (LAP) chemotypes is paramount. This guide synthesizes findings from comparative transcriptomic studies to illuminate the key genetic factors and regulatory networks governing artemisinic alcohol biosynthesis.
Key Metabolic and Transcriptomic Differences
High- and low-artemisinin producing chemotypes of A. annua exhibit significant differences in their phytochemical profiles and gene expression patterns. HAP strains are characterized by a high concentration of dihydroartemisinic acid (DHAA) and artemisinin, while LAP strains accumulate higher levels of artemisinic acid and its derivative, arteannuin B.[1][2] These variations in metabolite accumulation are directly linked to the differential expression of key enzymes in the artemisinin biosynthetic pathway.
A pivotal enzyme in this pathway is artemisinic aldehyde Δ11(13) reductase (DBR2) . Studies have consistently shown that LAP chemotypes have significantly lower expression levels of the DBR2 gene.[1][2] This enzymatic bottleneck in LAP strains leads to the accumulation of artemisinic acid, as the conversion of artemisinic aldehyde to dihydroartemisinic aldehyde is hindered.[1]
Conversely, another crucial enzyme, aldehyde dehydrogenase 1 (ALDH1) , which is involved in the oxidation of artemisinic aldehyde to artemisinic acid, shows increased expression in LAP strains, particularly in mature leaves.[1][2] This upregulation of ALDH1 in conjunction with the downregulation of DBR2 further diverts the metabolic flux towards the production of artemisinic acid and subsequently arteannuin B in low-producing strains.[1][2]
Interestingly, the expression of amorpha-4,11-diene synthase (ADS) , the enzyme catalyzing the first committed step in the pathway, appears to be at similar levels in both high and low-producing varieties.[1][2] This suggests that the control point for high versus low artemisinin production lies further down the biosynthetic pathway.
Quantitative Data Summary
The following tables summarize the comparative metabolite levels and gene expression data between high- and low-artemisinic alcohol producing strains, based on published research.
Table 1: Comparative Metabolite Levels in Juvenile Leaves of High vs. Low Producing Strains
| Metabolite | High-Producing Strain (Artemis) | Low-Producing Strain (NCV) | Fold Difference |
| Dihydroartemisinic acid (DHAA) | High Concentration | 24-fold lower | 24x in High-Producing |
| Artemisinic acid (AA) | Low Concentration | 10-fold higher | 10x in Low-Producing |
Data synthesized from findings reported in scientific literature.[1][2]
Table 2: Differential Gene Expression in Leaves of High vs. Low Producing Strains
| Gene | High-Producing Strain | Low-Producing Strain | Key Function |
| DBR2 | High Expression | Low Expression | Converts artemisinic aldehyde to dihydroartemisinic aldehyde |
| ALDH1 | Lower Expression | High Expression (especially in mature leaves) | Oxidizes artemisinic aldehyde to artemisinic acid |
| AMS | Similar Expression | Similar Expression | Catalyzes the first committed step in artemisinin biosynthesis |
Data synthesized from findings reported in scientific literature.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Validating Key Enzymes in the Arteannuic Alcohol Biosynthesis Pathway
This guide provides a comparative analysis of experimental methodologies for validating the function of key enzymes in the arteannuic alcohol biosynthesis pathway, a critical route for the production of the antimalarial drug artemisinin (B1665778). It is intended for researchers, scientists, and professionals in drug development and metabolic engineering, offering objective comparisons supported by experimental data.
The biosynthesis of artemisinin from farnesyl diphosphate (B83284) (FPP) involves a series of enzymatic conversions. Validating the role and efficiency of each enzyme is crucial for optimizing production in heterologous systems like engineered yeast or bacteria.
Key Enzymes in the this compound Pathway
The conversion of the precursor FPP to this compound and its subsequent derivatives is catalyzed by a core set of enzymes. The initial committed step is the cyclization of FPP by amorpha-4,11-diene synthase (ADS).[1][2][3][4] Following this, a multi-functional cytochrome P450 enzyme, CYP71AV1, catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, artemisinic aldehyde, and artemisinic acid.[1][2][3][5][6] Artemisinic aldehyde stands at a crucial branch point, where it can be reduced by artemisinic aldehyde Δ11(13)-double bond reductase (DBR2) to form dihydroartemisinic aldehyde, or further oxidized by aldehyde dehydrogenase 1 (ALDH1) to artemisinic acid.[5][6]
Comparative Analysis of Enzyme Performance
Validating these enzymes involves expressing them in a host system and quantifying their output. Engineered Saccharomyces cerevisiae is a common chassis for these studies due to its well-understood genetics and efficient homologous recombination mechanisms.[7] The table below summarizes quantitative data from studies where pathway enzymes were expressed in yeast to enhance the production of dihydroartemisinic acid (DHAA), a key precursor to artemisinin.
| Enzyme/Strategy | Host Organism | Key Metric | Result | Reference |
| Baseline Pathway | S. cerevisiae | DHAA/AA Ratio | 2.53 | [8] |
| DBR2-ALDH1 Fusion | S. cerevisiae | DHAA/AA Ratio | 4.58 | [8] |
| Co-expression of DBR2-ADH1 & DBR2-ALDH1 | S. cerevisiae | DHAA/AA Ratio | 6.76 | [8] |
| Integrated Fusion Proteins & ALDH1 Engineering | S. cerevisiae | DHAA/AA Ratio | 10.05 | [8] |
| Overexpression of cyp71av1 and cpr | Artemisia annua | Artemisinin Content Increase | 38% higher than non-transgenic | [9][10] |
Experimental Validation Protocols
Two primary strategies are employed to validate enzyme function: in vitro enzymatic assays and in vivo analysis through genetic engineering.
Protocol 1: In Vitro Enzyme Assay for Terpene Synthases
This protocol is adapted for determining the activity and product profile of terpene synthases like ADS.
1. Heterologous Protein Expression and Purification:
- Clone the open reading frame (ORF) of the target enzyme (e.g., ADS) into an expression vector (e.g., pET series for E. coli).
- Transform the vector into an appropriate E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 16-20°C) to improve protein solubility.
- Harvest cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. Enzymatic Reaction:
- Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.0-7.4).[1][2][11]
- In a total volume of 100-500 µL, combine the buffer, purified enzyme (10-50 µg), MgCl₂ (5-15 mM), and a reducing agent like DTT (5 mM).[1][2][11]
- Initiate the reaction by adding the substrate, farnesyl diphosphate (FPP), to a final concentration of approximately 10-50 µM.[1][2] For P450 enzymes like CYP71AV1, NADPH must also be added as a cofactor.[1][2]
- Incubate the reaction at 30°C for 1-3 hours.[1][2][11]
3. Product Extraction and Analysis:
- Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).[2][12]
- Vortex thoroughly and centrifuge to separate the phases.
- Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products by comparing retention times and mass spectra to authentic standards.[12]
Protocol 2: In Vivo Validation using CRISPR-Cas9 in S. cerevisiae
This protocol provides a streamlined method for gene knockout or integration in yeast to validate an enzyme's role within the metabolic pathway.
1. Design and Construction of sgRNA/Cas9 Plasmid:
- Identify a 20-nucleotide target sequence in the gene of interest (e.g., a gene competing for precursor FPP) that is adjacent to a Protospacer Adjacent Motif (PAM).
- Design and synthesize oligonucleotides encoding this guide RNA (gRNA).
- Clone the gRNA cassette into a yeast expression vector that also co-expresses the Cas9 nuclease and contains a selectable marker (e.g., URA3 or LEU2).[13]
2. Preparation of Repair Template:
- To knock out a gene, the repair template is typically a short (e.g., 90-120 bp) oligonucleotide containing homology arms that flank the Cas9 cut site.
- To integrate a gene, the repair template is a larger DNA fragment containing the gene of interest flanked by homology arms corresponding to the desired genomic integration site.
3. Yeast Transformation:
- Co-transform the sgRNA/Cas9 plasmid and the repair template DNA into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).[13]
- Plate the transformed cells on selective media (e.g., lacking uracil (B121893) if using a URA3 marker) to select for successful transformants.
4. Screening and Verification:
- Isolate genomic DNA from the resulting colonies.
- Verify the desired genomic modification (knockout or integration) by PCR amplification of the target locus followed by DNA sequencing.[13]
- Perform metabolite analysis (e.g., HPLC or GC-MS) on the engineered strains to quantify the changes in this compound pathway intermediates and final products, thereby validating the function of the manipulated gene.[9]
Visualizing the Pathway and Experimental Logic
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs. The following visualizations were created using the DOT language and adhere to the specified design constraints.
Caption: The this compound biosynthesis pathway from FPP.
Caption: Workflow for in vitro and in vivo enzyme validation.
References
- 1. Frontiers | Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis [frontiersin.org]
- 2. Functional analysis of CYP71AV1 reveals the evolutionary landscape of artemisinin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amorpha-4,11-diene synthase: a key enzyme in artemisinin biosynthesis and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The YABBY Family Transcription Factor AaYABBY5 Directly Targets Cytochrome P450 Monooxygenase (CYP71AV1) and Double-Bond Reductase 2 (DBR2) Involved in Artemisinin Biosynthesis in Artemisia Annua [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Multiplex Genome Editing in Yeast by CRISPR/Cas9 – A Potent and Agile Tool to Reconstruct Complex Metabolic Pathways [frontiersin.org]
- 8. Metabolic Engineering of Saccharomyces cerevisiae for Enhanced Dihydroartemisinic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of the cytochrome P450 monooxygenase (cyp71av1) and cytochrome P450 reductase (cpr) genes increased artemisinin content in Artemisia annua (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Arteannuic Alcohol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of arteannuic alcohol is a critical aspect of laboratory safety and environmental responsibility. As a compound used in pharmaceutical research and development, understanding its specific hazards and the requisite disposal protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step information for the proper management of this compound waste.
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal procedures.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1] Adherence to personal protective equipment (PPE) guidelines, including wearing protective gloves, clothing, and eye/face protection, is mandatory when handling this substance.[1]
Summary of Hazard Classifications
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation. |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation. |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for hazardous waste. The following steps provide a general framework for compliant disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its toxic and irritant properties, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible chemicals. It should be collected separately to prevent unintended reactions.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect this compound waste in a designated, leak-proof container that is compatible with the chemical. The container should have a secure, tight-fitting lid.
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant"). Include the accumulation start date.
Step 3: Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Away from Incompatibles: Ensure the storage area is away from sources of ignition and incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Contractor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer. This can harm aquatic life and interfere with wastewater treatment processes.
Step 5: Documentation
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and the date of its transfer to the disposal contractor. This documentation is often required for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistical Information for Handling Arteannuic Alcohol
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Arteannuic alcohol (also known as Artemisinic alcohol), a key sesquiterpenoid precursor in the synthesis of artemisinin.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is the first step in safe handling. While comprehensive experimental data is limited, the following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄O | PubChem[1][2] |
| Molecular Weight | 220.35 g/mol | PubChem[1][2] |
| Normal Boiling Point (Calculated) | 656.70 K | Cheméo[3] |
| logP (Octanol/Water Partition Coefficient) | 3.554 | Cheméo |
| Water Solubility (log₁₀WS, Calculated) | -3.89 mol/L | Cheméo |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields are mandatory. A face shield should be worn in situations with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling this compound and other terpene alcohols. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
